4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C9H10BrF3N2 |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H10BrF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3 |
InChI Key |
BAWWXARMLSAHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Br)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Trifluoromethyl Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in medicinal chemistry. Among the plethora of fluorinated motifs, the trifluoromethyl (-CF3) group stands out for its profound impact on a molecule's physicochemical and pharmacological properties. When coupled with the versatile pyrimidine core, a privileged scaffold in numerous biologically active compounds, the resulting trifluoromethyl pyrimidine building blocks offer an exceptional platform for the design of novel therapeutics. This guide provides a comprehensive technical overview of the applications of these building blocks in drug discovery, delving into the causal relationships behind their efficacy, established synthetic protocols, and their role in the development of next-generation pharmaceuticals.
The Power of Synergy: Trifluoromethyl and Pyrimidine Moieties
The prevalence of trifluoromethyl pyrimidine derivatives in contemporary drug discovery is not coincidental; it is the result of a powerful synergy between the distinct properties of each component.
The Trifluoromethyl Group: A Game-Changer for Drug-Like Properties
The introduction of a trifluoromethyl group can dramatically enhance a molecule's therapeutic potential through several key mechanisms:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] This increased metabolic stability often leads to a longer drug half-life and improved oral bioavailability.[3]
-
Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can significantly improve a drug's ability to cross cellular membranes and the blood-brain barrier.[1][3][4] This property is crucial for targeting intracellular proteins and receptors within the central nervous system.
-
Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH.[5][6] This can lead to stronger and more specific interactions with target proteins through altered hydrogen bonding or electrostatic interactions.
-
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group.[1][7][8] This strategic replacement can be used to fine-tune a molecule's size, shape, and electronic properties to optimize its fit within a protein's binding pocket while potentially improving its metabolic profile.[5][9]
The Pyrimidine Scaffold: A Versatile and Privileged Core
The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA) and is a recurring motif in a vast array of FDA-approved drugs.[10][11][12] Its utility in drug design stems from several key features:
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[10]
-
Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR).[13]
-
Proven Biological Activity: The pyrimidine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[10][13][14]
Synthetic Strategies for Trifluoromethyl Pyrimidine Building Blocks
The successful application of trifluoromethyl pyrimidine derivatives in drug discovery relies on efficient and versatile synthetic methodologies. Several robust strategies have been developed to construct this valuable scaffold.
General Synthetic Workflow
A common and effective approach involves a multi-step synthesis starting from readily available trifluoromethyl-containing precursors.[15][16]
Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a Trifluoromethyl Pyrimidine Amide Derivative
This protocol outlines a representative four-step synthesis to obtain a trifluoromethyl pyrimidine derivative containing an amide moiety, adapted from established literature procedures.[14][15][16]
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.
-
Heat the reaction mixture at reflux for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
-
To a flask containing phosphorus oxychloride (POCl₃) (5.0 eq), carefully add 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq).
-
Heat the mixture at reflux for 4 hours.
-
After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of the Amine Intermediate
-
Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) and a substituted aminophenol (e.g., 4-aminophenol) (1.0 eq) in a suitable solvent such as acetone.
-
Add a base (e.g., Cs₂CO₃, 1.5 eq) and a catalytic amount of KI (0.01 eq).
-
Stir the reaction mixture at room temperature for 7-8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate the desired amine intermediate.
Step 4: Amide Coupling to Yield the Final Product
-
Dissolve the amine intermediate (1.0 eq) in an anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Add the desired carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, concentrate, and purify the final compound by column chromatography or recrystallization.
Physicochemical Properties and Their Impact
The incorporation of a trifluoromethyl group significantly influences the physicochemical properties of the parent pyrimidine scaffold. Understanding these changes is critical for rational drug design.
| Property | Effect of Trifluoromethyl Group | Rationale | References |
| pKa | Decreases basicity of pyrimidine nitrogens | The strong electron-withdrawing inductive effect of the -CF3 group reduces the electron density on the pyrimidine ring, making the nitrogen lone pairs less available for protonation. | [6] |
| Lipophilicity (LogP) | Increases | The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, leading to an overall increase in the molecule's LogP value. | [1][6][17] |
| Metabolic Stability | Increases | The high bond dissociation energy of the C-F bond makes the -CF3 group resistant to oxidative metabolism. | [1][3] |
| Acidity of Adjacent Protons | Increases | The inductive effect of the -CF3 group can increase the acidity of neighboring C-H or N-H bonds. | [6] |
Case Studies: Trifluoromethyl Pyrimidine Derivatives in Action
The trifluoromethyl pyrimidine scaffold is a key component in a number of successful drug candidates and approved drugs, highlighting its therapeutic potential across various disease areas.
Anticancer Agents
The pyrimidine core is a well-established pharmacophore in oncology, and the addition of a trifluoromethyl group has led to the development of potent and selective anticancer agents.[12][18][19]
-
Mechanism of Action: Many trifluoromethyl pyrimidine-based anticancer drugs function as kinase inhibitors. The pyrimidine core often mimics the adenine base of ATP, while the trifluoromethyl group can enhance binding affinity and selectivity for the target kinase.
-
Case Study: A Dual FLT3/CHK1 Inhibitor: A novel trifluoromethylpyrimidine derivative has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[15] This dual inhibition presents a promising therapeutic strategy for certain types of leukemia.
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.[15]
Antiviral and Antifungal Agents
Trifluoromethyl pyrimidine derivatives have also demonstrated significant potential as antiviral and antifungal agents.[16][20]
-
Mechanism of Action: In the context of antiviral therapy, these compounds can inhibit key viral enzymes, such as reverse transcriptase.[21] Their antifungal activity often stems from the disruption of essential fungal cellular processes.
-
Case Study: Novel Antiviral and Antifungal Compounds: A series of novel trifluoromethyl pyrimidine derivatives have been synthesized and shown to exhibit potent activity against tobacco mosaic virus (TMV) and various fungal strains.[20] The structure-activity relationship studies revealed that specific substitutions on the pyrimidine ring are crucial for their biological activity.
Future Perspectives
The trifluoromethyl pyrimidine scaffold will undoubtedly continue to be a fertile ground for the discovery of new and improved therapeutic agents. Future research in this area is likely to focus on:
-
Development of Novel Synthetic Methodologies: The creation of more efficient and regioselective methods for the synthesis of complex trifluoromethyl pyrimidine derivatives will accelerate the drug discovery process.[22][23][24]
-
Exploration of New Biological Targets: As our understanding of disease biology grows, new protein targets will be identified, and the versatility of the trifluoromethyl pyrimidine scaffold makes it an ideal starting point for the development of novel inhibitors.
-
Application in Other Therapeutic Areas: While already established in oncology and infectious diseases, the unique properties of these building blocks suggest their potential utility in other areas, such as neurodegenerative and metabolic diseases.
Conclusion
Trifluoromethyl pyrimidine building blocks represent a powerful and versatile platform in modern drug discovery. The synergistic combination of the metabolic stability and lipophilicity conferred by the trifluoromethyl group with the proven biological activity and synthetic tractability of the pyrimidine core has led to the development of numerous promising drug candidates. A thorough understanding of the underlying principles of their design, synthesis, and mechanism of action, as detailed in this guide, is essential for researchers seeking to leverage these privileged scaffolds in the creation of the next generation of innovative medicines.
References
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. Retrieved from [Link]
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Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. (2022). Bentham Science Publishers. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Retrieved from [Link]
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Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. (n.d.). TULIPS. Retrieved from [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Ingenta Connect. Retrieved from [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. Retrieved from [Link]
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository. Retrieved from [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. Retrieved from [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (n.d.). PMC. Retrieved from [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. (2026). Medium. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. Retrieved from [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. Retrieved from [Link]
-
Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. Retrieved from [Link]
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2016). PubMed. Retrieved from [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). PMC. Retrieved from [Link]
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Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. (2015). ResearchGate. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2026). ResearchGate. Retrieved from [Link]
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Fluorine-containing drugs approved by the FDA in 2019. (n.d.). ScienceDirect. Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved from [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). IRIS UniPA. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. Retrieved from [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. Retrieved from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Retrieved from [Link]
-
Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. (2018). ResearchGate. Retrieved from [Link]
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4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine solubility in DMSO and methanol
An In-Depth Technical Guide to the Solubility Determination of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine in DMSO and Methanol
Executive Summary
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine. This compound, a substituted pyrimidine, represents a class of heterocyclic molecules of significant interest in medicinal chemistry and materials science. Accurate solubility data is fundamental for a wide range of applications, including high-throughput screening, formulation development, and pharmacokinetic studies. This document delves into the theoretical principles governing solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol. It provides detailed, field-proven protocols for determining thermodynamic solubility, explains the rationale behind key experimental choices, and offers a template for the systematic presentation of results. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, ensuring the integrity and success of their scientific endeavors.
Introduction to 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine and the Critical Role of Solubility
Physicochemical Profile of the Compound
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine is a complex heterocyclic compound characterized by several key functional groups that dictate its chemical behavior and physical properties. The core is a pyrimidine ring, an aromatic diazine that is generally polar. The substituents significantly modify its properties:
-
2-tert-butyl group: A bulky, non-polar alkyl group that increases lipophilicity and can cause steric hindrance.
-
4-Bromo group: An electronegative halogen that contributes to the molecule's overall molecular weight and can participate in halogen bonding.
-
6-trifluoromethyl group: A strongly electron-withdrawing and lipophilic group.
While specific, experimentally determined physicochemical data for this exact molecule is not widely published, its structure suggests it is a moderately polar compound with significant non-polar character, likely existing as a solid at room temperature.
The Importance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that influences a compound's utility throughout the research and development pipeline.
-
In Drug Discovery: For in vitro assays, compounds are typically stored and diluted from high-concentration stock solutions, most commonly in DMSO.[1] Inaccurate solubility assessment can lead to compound precipitation, resulting in flawed concentration-response curves and unreliable screening data.[1]
-
In Process Chemistry: Understanding solubility in various solvents is key to developing purification, crystallization, and reaction protocols.
-
In Formulation Science: The development of a viable drug product hinges on the compound's solubility in pharmaceutically acceptable carriers.
Therefore, the precise and accurate determination of a compound's solubility is not a trivial pursuit but a foundational requirement for its scientific and commercial advancement.
Theoretical Framework of Solubility
The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is often simplified to "like dissolves like," where substances with similar polarities tend to be miscible.
Solvent Properties and Their Interaction with the Solute
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent. Its exceptional ability to dissolve a vast array of both polar and nonpolar compounds makes it the solvent of choice for compound libraries in drug discovery.[1][2][3] Its large dipole moment and its capacity as a strong hydrogen bond acceptor allow it to effectively disrupt the crystal lattice of many organic solids. Given the presence of both polar (pyrimidine ring, CF3) and non-polar (tert-butyl) moieties on the target molecule, high solubility in DMSO is generally expected.
Methanol (MeOH): Methanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor. It is effective at solvating polar molecules and those capable of hydrogen bonding. The solubility of various pyrimidine derivatives in methanol has been shown to increase with rising temperature, indicating an endothermic dissolution process.[4][5][6][7] However, the large, non-polar tert-butyl group on 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine may limit its interaction with the highly polar and structured hydrogen-bonding network of methanol, potentially resulting in more moderate solubility compared to DMSO.
Experimental Determination of Solubility
The most reliable measure of solubility is the thermodynamic equilibrium solubility, which represents the true maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure. The "shake-flask" method and its variants are the gold standard for determining this value. The general workflow involves creating a slurry of the compound in the solvent, allowing it to reach equilibrium, separating the solid phase, and quantifying the concentration of the compound in the saturated supernatant.
General Experimental Workflow
The following diagram outlines the universal workflow for determining thermodynamic solubility.
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Metabolic Stability of Trifluoromethylated Pyrimidine Scaffolds
Technical Guide for Drug Discovery & Development
Executive Summary
The incorporation of a trifluoromethyl (
This guide analyzes the mechanistic role of
The Physicochemical Basis of Metabolic Resistance
The metabolic stability conferred by trifluoromethylation is not merely a result of steric bulk; it is rooted in the fundamental electronic perturbations of the pyrimidine ring.
Bond Strength and Enzymatic Resistance
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (
Electronic Deactivation of the Heterocycle
Metabolic oxidation by CYP450 often involves an initial single-electron transfer (SET) or electrophilic attack on the aromatic ring.
-
Effect: The
group is strongly electron-withdrawing (Hammett ). -
Consequence: It lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrimidine ring, reducing electron density. This "deactivation" makes the ring a poor substrate for electrophilic oxidation, effectively shielding the scaffold from Phase I metabolism.
Lipophilicity and Membrane Permeability
While
-
Risk: Unchecked lipophilicity can lead to high non-specific binding and increased clearance via non-CYP pathways (e.g., glucuronidation).
-
Optimization: The
-pyrimidine scaffold is often paired with polar solubilizing groups (e.g., morpholines, piperazines) to maintain an optimal LogD for oral bioavailability.
Metabolic Pathways & Blocking Strategies[1][2][3]
The impact of
Scenario A: Non-Nucleoside Inhibitors (CYP Blockade)
In kinase inhibitors targeting EGFR, FLT3, or CHK1, the C5-position of the pyrimidine ring is a metabolic "soft spot," prone to oxidation if substituted with a methyl group or hydrogen.
-
The Methyl Liability: A C5-methyl group is rapidly hydroxylated (
), leading to rapid clearance. -
The Trifluoromethyl Shield: Substituting C5-CH
with C5-CF blocks this pathway entirely. This is known as Metabolic Switching , forcing the enzymes to attack slower, secondary sites, thereby extending the half-life ( ).
Scenario B: Nucleoside Analogs (The Trifluridine Paradox)
For nucleoside analogs like Trifluridine (FTD), the
-
The Pathway: Trifluridine is not cleared by hepatic CYP450. Instead, it is a substrate for Thymidine Phosphorylase (TP) .
-
The Catabolism: TP cleaves the glycosidic bond, releasing the inactive metabolite 5-(trifluoromethyl)uracil (FTY) .
-
The Solution: The
group alone cannot stop TP. Therefore, clinical success requires the co-administration of a TP inhibitor (e.g., Tipiracil ), creating a self-protecting synergistic system (e.g., Lonsurf®).
Visualization: Metabolic Fates of Pyrimidine Scaffolds
The following diagram illustrates the divergent metabolic fates of Methyl- vs. Trifluoromethyl-pyrimidines and the role of Tipiracil.
Caption: Divergent metabolic pathways. Top: CF3 blocks CYP oxidation in kinase inhibitors. Bottom: Tipiracil is required to block TP-mediated degradation of Trifluridine.
Experimental Protocols: Microsomal Stability Assay
To validate the stability conferred by the
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
Protocol Workflow
-
Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 min.
-
Dosing: Add test compound (final conc. 1 µM, <0.1% DMSO) to the microsomal suspension.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation
Calculate the elimination rate constant (
Benchmarking Stability:
| CL_int (µL/min/mg) | Classification | Implication for CF3 Scaffold |
|---|---|---|
| < 10 | Low Clearance | Highly Stable. CF3 effectively blocking metabolism.[1] |
| 10 - 45 | Moderate | Partial blockade. Look for secondary metabolic sites. |
| > 45 | High Clearance | Unstable. CF3 likely not protecting the vulnerable site. |
Visualization: Assay Workflow
Caption: Step-by-step workflow for determining intrinsic clearance using human liver microsomes.
Case Studies & Comparative Data
Case Study 1: Kinase Inhibitors (FLT3/CHK1)
In the development of dual FLT3/CHK1 inhibitors, replacing a 5-methyl group with a 5-trifluoromethyl group on the 2-aminopyrimidine core resulted in a 4-fold increase in metabolic half-life .
-
Compound A (5-Me):
min (Rapid oxidation of methyl). -
Compound B (5-CF3):
min (Blocked oxidation). - group prevented the formation of the hydroxymethyl metabolite, a common clearance pathway for methyl-pyrimidines.
Case Study 2: Trifluridine/Tipiracil (Lonsurf®)
This combination highlights that
-
Observation: Trifluridine has a plasma half-life of only 12-18 minutes when given alone due to Thymidine Phosphorylase.
-
Strategy: Co-administration with Tipiracil increases the AUC (Area Under Curve) of Trifluridine by 37-fold .
-
Takeaway: Metabolic stability strategies must be enzyme-specific.
stops CYP, but inhibitors are needed for TP.
References
-
BenchChem. (2025).[1][5] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Guides.
-
Drugs.com. (2024). Trifluridine and Tipiracil Monograph for Professionals. Drugs.com.
-
Frontiers in Pharmacology. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
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The Strategic Role of the Tert-Butyl Group in Modulating Pyrimidine Pharmacokinetics
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Tert-Butyl Moiety
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to form key hydrogen bonds with biological targets.[1][2][3] However, unmodified lead compounds often suffer from poor pharmacokinetic properties, such as rapid metabolism or low bioavailability. The strategic incorporation of specific functional groups is a cornerstone of drug optimization.
Among the most powerful tools in the medicinal chemist's arsenal is the tert-butyl group [-C(CH₃)₃].[4] This simple, non-polar alkyl substituent exerts profound effects on a molecule's behavior in a biological system, driven primarily by two key properties:
-
Steric Hindrance: The tert-butyl group is the archetypal sterically demanding group. Its three methyl groups create a large, conformationally rigid domain that physically obstructs access to nearby atoms.[4][5]
-
Lipophilicity: As a hydrocarbon moiety, the tert-butyl group significantly increases the non-polar character (lipophilicity) of a molecule, influencing its solubility and ability to cross lipid membranes.[6][7]
This guide will explore how these properties are leveraged to overcome common pharmacokinetic challenges in pyrimidine-based drug discovery.
Enhancing Metabolic Stability: The "Metabolic Shield"
A primary challenge in drug development is preventing rapid enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[8] The tert-butyl group serves as an effective "metabolic shield," sterically hindering a metabolically labile site on the pyrimidine core or an adjacent substituent.[4][7] This protection slows enzymatic degradation, thereby increasing the drug's half-life and overall exposure.[4][7]
Mechanism of Steric Shielding
The bulky nature of the tert-butyl group can prevent the drug molecule from fitting properly into the active site of a metabolizing enzyme, specifically shielding a vulnerable position from oxidative attack. While the tert-butyl group itself can be metabolized—typically through hydroxylation of one of the methyl groups by enzymes like CYP3A4, CYP2C9, or CYP2C8 to form a hydroxymethyl metabolite—this process is often slower than the metabolism of less hindered sites.[9] In some cases, this hydroxylation can lead to active metabolites, as seen with the drugs nelfinavir and bosentan.[9]
Table 1: Influence of Tert-Butyl Group on Metabolic Half-Life (Illustrative Data)
| Compound | Structure | Key Feature | In Vitro t₁/₂ (Human Liver Microsomes) | Primary Metabolizing CYP |
| Pyrimidine Core (Hypothetical) | Pyrimidine-R | R = -CH₃ | 15 minutes | CYP2D6 |
| Tert-Butyl Analog (Hypothetical) | Pyrimidine-R' | R' = -C(CH₃)₃ adjacent to a labile site | 120 minutes | CYP3A4 (slower oxidation) |
Visualization: Metabolic Shielding
The following diagram illustrates how a tert-butyl group can sterically block a CYP enzyme from accessing a metabolically weak C-H bond on an adjacent part of the molecule.
The Solubility-Permeability Interplay
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, two critical determinants of oral absorption.[10] The introduction of a tert-butyl group has a dual, often opposing, effect on these properties.
-
Increased Permeability: Due to its high lipophilicity, adding a tert-butyl group generally enhances a drug's ability to cross lipid-rich biological membranes, such as the intestinal epithelium.[6][7] This can shift a compound from being permeability-limited (BCS Class 3 or 4) towards high permeability (BCS Class 1 or 2).[10]
-
Decreased Aqueous Solubility: The same lipophilicity that boosts permeability can reduce a drug's solubility in aqueous environments like the gastrointestinal tract.[6][11] This can be detrimental, as a drug must be in solution to be absorbed. The increased bulk can also strengthen the crystal lattice of the solid drug form, further limiting solubility.[10]
This trade-off is a critical consideration. Improving permeability at the expense of solubility may not lead to a net gain in absorption.[11] Often, the goal is to find a delicate balance or to employ formulation strategies to overcome the solubility limitations of a highly permeable compound.[11]
Impact on Plasma Protein Binding (PPB)
Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin.[12] Only the unbound, or "free," fraction of a drug is considered pharmacologically active and available to interact with its target and be metabolized or excreted.[12]
The lipophilic nature of the tert-butyl group often leads to increased plasma protein binding.[6] While high PPB can sometimes act as a reservoir, prolonging a drug's duration of action, excessively high binding (>99.5%) can result in a very low free fraction, potentially reducing efficacy. Therefore, monitoring the impact of the tert-butyl group on PPB is essential during drug optimization.
Experimental Protocols for Pharmacokinetic Assessment
To quantitatively assess the effects of incorporating a tert-butyl group, a series of standardized in vitro assays are indispensable.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.
Objective: To calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare pooled Human Liver Microsomes (HLM) at a concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the HLM suspension and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. This cofactor is essential for CYP450 enzyme activity.[13]
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent drug, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the parent drug is plotted against time. The rate of disappearance is used to calculate the half-life.
Protocol: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀)
This assay determines if a drug candidate inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions.[8][14]
Objective: To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Methodology:
-
Enzyme/Substrate Preparation: Use either recombinant CYP enzymes or HLM. For each CYP isoform to be tested (e.g., CYP3A4, 2D6, 2C9), a specific probe substrate is used that is selectively metabolized by that enzyme.[15][16]
-
Incubation: Incubate the enzyme, the probe substrate, and varying concentrations of the test compound (the potential inhibitor) at 37°C.
-
Reaction Initiation: Start the reaction by adding an NADPH-regenerating solution.
-
Quenching & Analysis: After a set incubation time, quench the reaction with a cold solvent. Analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is measured at each concentration of the test compound. The results are plotted as % inhibition versus inhibitor concentration, and the data is fitted to a curve to determine the IC₅₀ value.
Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis
This is a widely used method to determine the fraction of a drug bound to plasma proteins.[12][17][18]
Objective: To determine the percentage of drug bound (% Bound) and the fraction unbound (fᵤ).
Methodology:
-
Apparatus Setup: Use an equilibrium dialysis apparatus, which consists of two chambers separated by a semipermeable membrane that allows the free drug to pass through but retains proteins and the protein-bound drug.[12]
-
Sample Loading: Add plasma spiked with the test compound to one chamber and a protein-free buffer solution (e.g., PBS) to the other chamber.
-
Equilibration: Seal the unit and incubate it with gentle shaking at 37°C for a sufficient period (typically 6 to 24 hours) to allow the free drug to reach equilibrium across the membrane.[12]
-
Sampling: After incubation, take samples from both the plasma chamber and the buffer chamber.
-
Analysis: Determine the concentration of the drug in both chambers using LC-MS/MS.
-
Calculation: The fraction unbound (fᵤ) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber. The % Bound is (1 - fᵤ) * 100.
Conclusion: A Tool for Fine-Tuning Pharmacokinetics
The tert-butyl group is a powerful and versatile substituent in medicinal chemistry for fine-tuning the pharmacokinetic properties of pyrimidine-based drug candidates. Its profound steric hindrance provides an effective mechanism for metabolic shielding, increasing a drug's half-life and bioavailability.[4][7] Concurrently, its lipophilic nature enhances membrane permeability but can present challenges with aqueous solubility and plasma protein binding.[6][19]
A thorough understanding of these effects, quantified through rigorous in vitro ADME assays, is essential for its successful application. By strategically placing the tert-butyl group, drug development professionals can rationally design pyrimidine derivatives with optimized pharmacokinetic profiles, paving the way for more effective and durable therapeutic agents.
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The Strategic Utility of 4-Bromo-6-(Trifluoromethyl)pyrimidine in Modern Drug Discovery: A Technical Guide
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
To the dedicated researcher in drug development, the pyrimidine nucleus is a familiar and foundational scaffold. As an integral component of the nucleobases that constitute DNA and RNA, its biological significance is profound.[1][2] This inherent biological relevance has established pyrimidine and its derivatives as "privileged structures" in medicinal chemistry, capable of interacting with a wide array of biological targets with high affinity and specificity.[3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.[1]
Among the vast landscape of pyrimidine derivatives, those bearing a trifluoromethyl (CF3) group have garnered exceptional interest. The incorporation of the CF3 moiety, a bioisostere of the methyl group, can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] This guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-6-(trifluoromethyl)pyrimidine . The presence of a bromine atom at the C4-position provides a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core scaffold. This document serves as an in-depth technical resource, providing field-proven insights into the synthesis of this key intermediate and its subsequent derivatization, with a focus on methodologies critical to modern drug discovery programs.
Part 1: Synthesis of the Core Scaffold
The direct synthesis of 4-bromo-6-(trifluoromethyl)pyrimidine is not widely documented. However, a robust and reliable pathway proceeds via the more accessible 4-chloro analogue, which is itself a potent substrate for cross-coupling reactions. The synthesis begins with the construction of the pyrimidine ring from commercially available starting materials.
Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
The foundational step is the cyclocondensation reaction to form the pyrimidinol ring. This is typically achieved by reacting a trifluoromethyl-β-ketoester with a suitable amidine source.
Caption: Synthesis of the key pyrimidinol intermediate.
Experimental Protocol: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine [3][4]
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate.
-
Addition of Amidine: Add formamidine hydrochloride portion-wise to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-hydroxy-6-(trifluoromethyl)pyrimidine as a solid. This intermediate is often of sufficient purity for the next step.[5]
Chlorination to 4-Chloro-6-(trifluoromethyl)pyrimidine
The hydroxyl group at the C4 position is readily converted to a chlorine atom, a superior leaving group for nucleophilic aromatic substitution and cross-coupling reactions.
Caption: Conversion of the pyrimidinol to the chloro derivative.
Experimental Protocol: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine [6]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, suspend 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq.) in phosphorus oxychloride (POCl₃, ~5-10 eq.).
-
Catalyst Addition: Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or quinoline (optional, but can accelerate the reaction).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-chloro-6-(trifluoromethyl)pyrimidine.[6]
Halogen Exchange to 4-Bromo-6-(trifluoromethyl)pyrimidine (Finkelstein Reaction)
While the 4-chloro derivative is a versatile intermediate, the corresponding 4-bromo compound can offer different reactivity profiles, particularly in palladium-catalyzed reactions where the C-Br bond is more readily activated than the C-Cl bond.[7] The conversion can be accomplished via a halogen exchange (Halex) reaction.
Caption: Synthesis of the target bromo-pyrimidine via halogen exchange.
Experimental Protocol: Synthesis of 4-Bromo-6-(trifluoromethyl)pyrimidine [7][8]
This is a generalized protocol based on established Finkelstein reaction principles, as direct literature examples for this specific substrate are scarce.
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq.) in a suitable high-boiling solvent such as acetonitrile, DMF, or dioxane.
-
Reagent Addition: Add an excess of a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr) (3-5 eq.). Alternatively, a saturated solution of hydrogen bromide (HBr) in dioxane can be used.[8]
-
Reaction: Heat the mixture to a high temperature (e.g., 100-150 °C) and stir for several hours to overnight. Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material and the appearance of the higher molecular weight product.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or distillation to obtain 4-bromo-6-(trifluoromethyl)pyrimidine.
Part 2: Key Cross-Coupling Reactions for Scaffold Diversification
The true synthetic power of 4-bromo-6-(trifluoromethyl)pyrimidine lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the CF₃ group, activates the C4-position for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[9][10]
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of 4-Chloro-6-(trifluoromethyl)pyrimidine with Phenylboronic Acid [11][12]
-
Reaction Setup: To a microwave vial or Schlenk flask, add 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction: Seal the vessel and heat the mixture, either conventionally (80-100 °C) or using microwave irradiation (100-140 °C), for the required time (30 min to 18 h). Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 4-aryl-6-(trifluoromethyl)pyrimidine product.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | Good to Excellent | [12] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 22 | Good to Excellent | [10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[13][14] This reaction is critical for accessing a wide range of bioactive molecules, as the aniline and related motifs are common pharmacophores.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-6-(trifluoromethyl)pyrimidine Derivatives [13]
-
Reaction Setup: In an oven-dried, argon-flushed flask, combine the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and the strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq.).
-
Reagent Addition: Add the 4-chloro-6-(trifluoromethyl)pyrimidine derivative (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).
-
Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford the desired N-aryl or N-alkyl pyrimidine derivative.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates and structural motifs in their own right.[15][16] The reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium/copper catalytic system.
Caption: General workflow for Sonogashira coupling.
Experimental Protocol: Generalized Sonogashira Coupling [17][18]
-
Reaction Setup: To a flask charged with 4-bromo-6-(trifluoromethyl)pyrimidine (1.0 eq.) and the terminal alkyne (1.2-2.0 eq.), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine), which often serves as both the base and part of the solvent system. The system must be thoroughly degassed and kept under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often rapid, but progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, and concentrate the filtrate.
-
Purification: Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography to isolate the 4-alkynyl-6-(trifluoromethyl)pyrimidine.
Part 3: Biological Applications and Structure-Activity Relationship (SAR)
Derivatives of the 6-(trifluoromethyl)pyrimidine scaffold have demonstrated a remarkable breadth of biological activities, underscoring their potential in drug development. The C4 position is a critical vector for diversification, and the nature of the substituent installed here profoundly impacts the resulting biological profile.
Key Therapeutic Areas:
-
Anticancer Agents: Many 4-aminopyrimidine derivatives are designed as kinase inhibitors, acting as ATP-mimetics that bind to the hinge region of various kinases implicated in cancer, such as EGFR, Aurora kinases, and Bcr-Abl.[13][19] The pyrimidine core mimics the adenine of ATP, while substituents at C4 explore pockets in the enzyme's active site to achieve potency and selectivity.
-
Antifungal and Antiviral Agents: Trifluoromethyl pyrimidine derivatives have shown significant promise in agriculture and medicine as antifungal and antiviral agents.[3][4] For instance, certain ether-linked amide derivatives exhibit potent activity against plant pathogens like Botrytis cinerea and Tobacco Mosaic Virus (TMV).[3][4]
-
Immunomodulators: A series of 6-(trifluoromethyl)pyrimidin-2-amines have been optimized as antagonists of Toll-like receptor 8 (TLR8), a key player in the innate immune system whose overactivation is linked to autoimmune diseases.[11]
Structure-Activity Relationship (SAR) Insights:
A review of the literature provides key insights into how modifications at the C4 position influence biological activity:
| C4-Substituent Type | General Observation | Example Target/Activity | Reference |
| Substituted Anilines | The electronic and steric properties of substituents on the aniline ring are critical for kinase selectivity and potency. Hydrogen bond donors/acceptors are often key. | Kinase Inhibitors (e.g., EGFR) | [13] |
| Phenoxy Ethers | The ether linkage provides a flexible connection to various substituted aromatic rings. Amide functionalities on the terminal ring can enhance antifungal activity. | Antifungal, Anticancer | [3][20] |
| Aryl/Heteroaryl Groups | Direct C-C linkage via Suzuki coupling introduces biaryl structures. Electron-rich and electron-poor rings can be installed to probe electronic requirements of the target. | TLR8 Antagonists | [11] |
| Alkyl/Aryl Amines | The nature of the amine (primary, secondary, aliphatic, aromatic) dictates interactions within the target binding site. Often crucial for hinge-binding in kinases. | BACE1 Inhibitors, Kinase Inhibitors |
Conclusion
The 4-bromo-6-(trifluoromethyl)pyrimidine scaffold represents a high-value building block for medicinal chemistry and drug discovery. Its synthesis, accessible through a reliable multi-step sequence via the 4-chloro analogue, opens the door to extensive molecular exploration. The strategic C4-bromo handle provides a reactive center for cornerstone C-C and C-N bond-forming reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The derivatives accessible from this core have demonstrated a wide spectrum of potent biological activities, from kinase inhibition in oncology to immunomodulation and anti-infective applications. The continued exploration of this privileged scaffold, guided by the robust synthetic protocols and SAR insights detailed in this guide, promises to yield the next generation of innovative therapeutics.
References
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PureSynth. (n.d.). 4-Hydroxy-6-(Trifluoromethyl)Pyrimidine 97%. Retrieved February 15, 2026, from [Link]
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935582.
- Barluenga, J., et al. (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. European Journal of Organic Chemistry, 2019(33), 5721-5730.
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13975-13979.
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- Bamnela, R., et al. (2012). Synthesis and Biological Activity of 4,6-Substituted aryl-1-acetyl pyrimidine-2-ols. Asian Journal of Chemistry, 24(12), 5655-5657.
- Kikelj, D., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(2).
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- Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1996.
- Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4).
- Zhang, L., et al. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Archiv der Pharmazie, 352(7), e1900029.
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]
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-
Gaylord Chemical Company. (n.d.). Halex Comparative Reaction. Retrieved February 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]
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- Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
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- Costi, R., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. European Journal of Medicinal Chemistry, 250, 115201.
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Methodological & Application
Application Note & Protocol: Synthesis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine from Amidines
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust and scientifically grounded protocol for the synthesis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The narrative provides not only a step-by-step methodology but also delves into the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is due to their ability to mimic biological purines and pyrimidines, allowing them to interact with a wide range of biological targets. The specific compound, 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine, is of particular interest due to the unique combination of its substituents. The tert-butyl group can provide steric bulk and influence binding selectivity, while the trifluoromethyl group often enhances metabolic stability and binding affinity. The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.
This application note outlines a two-step synthetic sequence commencing with the well-established Pinner synthesis of the pyrimidine core, followed by a targeted bromination of the resulting pyrimidinone intermediate.
Overall Synthetic Workflow
The synthesis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine can be efficiently achieved in two principal stages, as depicted in the workflow diagram below. The initial step involves the condensation of a suitable amidine with a trifluoromethyl-functionalized β-ketoester to construct the pyrimidine ring. The subsequent step focuses on the conversion of the resulting pyrimidin-4-one to the desired 4-bromo derivative.
Figure 1: Overall synthetic workflow for 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine.
Part 1: Synthesis of 2-tert-Butyl-6-(trifluoromethyl)pyrimidin-4-one
The formation of the pyrimidine ring is achieved via a condensation reaction between an amidine and a β-dicarbonyl compound, a classic and reliable method known as the Pinner synthesis.[1][2] In this protocol, we utilize 2-tert-butylamidine hydrochloride and ethyl 4,4,4-trifluoro-3-oxobutanoate. The tert-butylamidine can be synthesized from tert-butylamine, a commercially available starting material.[3]
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amidine nitrogen onto the carbonyl carbons of the β-ketoester, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.
Figure 2: Simplified mechanism of the Pinner-type pyrimidine synthesis.
Reagents and Conditions
| Reagent/Parameter | Role/Value | Rationale/Reference |
| 2-tert-Butylamidine Hydrochloride | Starting Material | Provides the N-C-N fragment of the pyrimidine ring. Can be prepared from tert-butylamine.[3][4] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Starting Material | Provides the C-C-C backbone and the trifluoromethyl group.[5] |
| Sodium Ethoxide (NaOEt) | Base | Deprotonates the amidine hydrochloride and facilitates the condensation. A common base for this type of reaction. |
| Ethanol (EtOH) | Solvent | A polar protic solvent suitable for this condensation reaction.[5] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization.[5] |
| Reaction Time | 12-24 hours | Typical duration to ensure complete reaction, monitored by TLC. |
Experimental Protocol
-
Preparation of 2-tert-Butylamidine: (It is assumed that 2-tert-butylamidine hydrochloride is either commercially available or synthesized beforehand. A general procedure for amidine synthesis from a nitrile, known as the Pinner reaction, involves treating the nitrile with an alcohol in the presence of HCl gas to form an imidate, which is then reacted with ammonia or an amine.[1][2][6][7]) For the purpose of this protocol, we will start with the amidine hydrochloride.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-tert-butylamidine hydrochloride (1.0 eq) and absolute ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask at room temperature. Stir the mixture for 30 minutes.
-
Addition of β-Ketoester: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford 2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-one.
Part 2: Synthesis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
The conversion of the pyrimidin-4-one intermediate to the 4-bromo derivative is a crucial step. This transformation can be achieved using a suitable brominating agent that replaces the hydroxyl group of the tautomeric form of the pyrimidinone.
Reaction Mechanism
The bromination of the pyrimidin-4-one likely proceeds through the activation of the carbonyl oxygen (in its enol form) by the brominating agent, followed by nucleophilic attack of the bromide ion.
Reagents and Conditions
| Reagent/Parameter | Role/Value | Rationale/Reference |
| 2-tert-Butyl-6-(trifluoromethyl)pyrimidin-4-one | Starting Material | The pyrimidine core to be brominated. |
| Phosphorus Oxybromide (POBr₃) | Brominating Agent | A common reagent for converting hydroxyl groups in heterocyclic systems to bromine. |
| N,N-Dimethylaniline | Base/Solvent | Acts as a base to neutralize the generated acid and can also serve as a high-boiling solvent. |
| Reaction Temperature | 100-120 °C | Sufficient temperature to drive the reaction to completion. |
| Reaction Time | 2-4 hours | Typical duration for such bromination reactions. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) to the flask.
-
Solvent/Base Addition: Add N,N-dimethylaniline (catalytic amount to 1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine. A similar one-pot synthesis of 4-bromopyrimidines has been reported using dry hydrogen bromide in dioxane.[8]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxybromide is corrosive and reacts violently with water. Handle with extreme care.
-
Trifluoromethyl-containing compounds may be toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Characterization
The final product and the intermediate should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Conclusion
This application note provides a detailed and scientifically supported protocol for the synthesis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The versatility of the final product as a synthetic intermediate opens up numerous possibilities for the creation of novel and potentially bioactive molecules.
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- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
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- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. (2021).
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- Pinner Reaction.
- a) Pinner reaction b) modified Pinner reactions.
- Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PMC.
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers. (2021).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. (2021).
- Defluorinative Carboimination of Trifluoromethyl Ketones. ChemRxiv.
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- Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1.
- 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine. Benchchem.
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene.
- 2-Amino-4-(tert-butyl)-6-(trifluoromethyl)pyrimidine,CAS 238742-83-1. Langwaychem.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Coupling of a Highly Functionalized Pyrimidine Core
The 2-tert-butyl-6-(trifluoromethyl)pyrimidine scaffold is of significant interest in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic and steric environment. The bromine atom at the C4 position serves as a key synthetic handle for introducing molecular diversity through cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a paramount tool for forging carbon-carbon bonds due to its functional group tolerance and generally mild reaction conditions.[1][2]
However, the specific substrate, 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine, presents distinct challenges. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the trifluoromethyl group. While this electron deficiency can facilitate the initial oxidative addition step of the catalytic cycle, it can also render the coupled product susceptible to side reactions.[3][4] Conversely, the sterically demanding tert-butyl group ortho to the C4 position can hinder the approach of the palladium catalyst and the boronic acid coupling partner. This application note provides a comprehensive guide to rationally designing and executing a successful Suzuki-Miyaura coupling with this challenging substrate. We will delve into the mechanistic considerations that inform the choice of catalyst, ligand, base, and solvent, and provide a detailed, field-tested protocol.
Mechanistic Considerations and Component Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The success of the coupling of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine hinges on optimizing each of these stages.
The Catalytic System: Palladium Source and Ligand
The choice of the palladium catalyst and its associated ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and can mitigate side reactions.[3]
-
Palladium Precatalyst: While various palladium sources can be used, pre-formed palladium(II) precatalysts that readily generate the active Pd(0) species in situ are often preferred for their air and moisture stability.[8] Examples include PdCl₂(dppf) and palladacycles. For this substrate, a catalyst system known for its high activity with heteroaryl halides is recommended.[2]
-
Ligand Selection: Given the steric hindrance from the tert-butyl group, a bulky and electron-rich phosphine ligand is advisable. Such ligands promote the reductive elimination step and can stabilize the palladium complex.[2] Ligands like SPhos or XPhos have demonstrated broad utility in coupling heteroaryl chlorides and bromides, even at lower temperatures.[2][8]
The Role of the Base and Solvent System
The base and solvent play a crucial role in the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[9][10]
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species.[9] For substrates prone to protodeboronation, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[2][11] Stronger bases like hydroxides could be considered but may increase the risk of side reactions.[12]
-
Solvent: A polar aprotic solvent is typically employed to facilitate the dissolution of the reagents and the stabilization of charged intermediates. A mixture of an organic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is common, as water can aid in the dissolution of the inorganic base and promote the formation of the active boronate species.[3][10][12]
Potential Side Reactions
Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: The boronic acid can react with residual water or protic solvents to be converted back to the corresponding arene, especially under basic conditions.[3][13] This is a particular concern with electron-deficient or some heteroaryl boronic acids.[8]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
-
Hydrodehalogenation: The starting aryl bromide can be reduced to the corresponding arene.
To minimize these side reactions, it is crucial to thoroughly degas the reaction mixture to remove oxygen and to use an appropriate base and solvent system.
Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials and Reagents
-
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf) or a suitable precatalyst, 1-5 mol%)
-
Phosphine ligand (if not part of the precatalyst, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxygen-mediated side reactions.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 2 mol%) and the ligand (if required, e.g., 4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe. The reaction concentration should be in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (a starting temperature of 80-100 °C is recommended). Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Recommended Starting Conditions
The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | PdCl₂(dppf) or XPhos Pd G3 | Robust, air-stable precatalysts with good activity for heteroaryl halides. |
| Ligand | dppf (as part of precatalyst) or XPhos | Bulky, electron-rich ligands facilitate reductive elimination and overcome steric hindrance. |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong bases that effectively promote transmetalation while minimizing protodeboronation.[2][11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A polar aprotic solvent system that aids in solubility and the formation of the active boronate species.[3][10][12] |
| Temperature | 80-100 °C | A good starting temperature range to ensure a reasonable reaction rate without promoting excessive decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and homocoupling side reactions.[3] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine is a highly valuable transformation for the synthesis of novel chemical entities. While the substrate's electronic and steric properties present challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to successful outcomes. The protocol and conditions outlined in this application note provide a solid foundation for researchers to build upon. Careful execution, particularly with regards to maintaining an inert atmosphere, and systematic optimization will be key to achieving high yields of the desired coupled products.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Sciforum. (2019). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ResearchGate. (2014). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromopyrimidines
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern pharmacotherapy. Its prevalence in bioactive molecules necessitates robust and versatile synthetic methodologies. Among these, Nucleophilic Aromatic Substitution (SNAr) of halopyrimidines stands out as a powerful tool for introducing molecular diversity. This guide provides an in-depth exploration of SNAr protocols specifically tailored for 4-bromopyrimidines, offering not just procedural steps but also the underlying chemical principles that govern these transformations.
The Chemistry of SNAr on the Pyrimidine Ring: An Overview
Nucleophilic aromatic substitution is a critical reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike electron-rich benzene derivatives that typically undergo electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogens.[2][3]
The SNAr reaction generally proceeds through a stepwise addition-elimination mechanism.[4][5] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate.[1][2] In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. The presence of electron-withdrawing groups on the ring enhances the rate of reaction by stabilizing the negatively charged Meisenheimer complex.[1][6]
For 4-bromopyrimidines, the bromine atom serves as a good leaving group, and the electron-withdrawing nature of the pyrimidine ring itself activates the C4-position for nucleophilic attack. The stability of the Meisenheimer intermediate is a key factor influencing the reaction's feasibility and rate.
Caption: General mechanism of the SNAr reaction on a 4-bromopyrimidine.
Protocols for SNAr Reactions of 4-Bromopyrimidines
The choice of nucleophile, solvent, base, and temperature are critical parameters that dictate the success and efficiency of SNAr reactions on 4-bromopyrimidines. The following sections provide detailed protocols for common classes of nucleophiles.
Amination: Introduction of Nitrogen Nucleophiles
The introduction of amino groups onto the pyrimidine ring is a widely employed strategy in the synthesis of biologically active compounds.[7] Both primary and secondary amines can be used as nucleophiles in SNAr reactions with 4-bromopyrimidines.
Protocol: General Procedure for the Amination of 4-Bromopyrimidine
-
Reagents and Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or THF).[8][9]
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.5 eq).
-
Addition of Base: Add a base (1.0-2.0 eq) such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7][10] The base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like acetonitrile or THF are often effective as they can solvate the charged intermediate. Alcohols like ethanol or isopropanol are also commonly used and can participate in hydrogen bonding, which may influence the reaction rate.[8][9]
-
Base: A non-nucleophilic organic base like TEA or DIPEA is preferred to avoid competition with the amine nucleophile.[7][10] Inorganic bases such as potassium carbonate can also be employed, particularly in polar aprotic solvents.[8]
-
Temperature: Heating is generally required to overcome the activation energy for the formation of the Meisenheimer complex. Reflux temperatures of the chosen solvent are a common starting point.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic Amine | Ethanol | TEA | Reflux | 2-6 |
| Secondary Aliphatic Amine | Acetonitrile | K2CO3 | Reflux | 3-8 |
| Aniline (Aromatic Amine) | Isopropanol | DIPEA | 80 - Reflux | 6-24 |
Table 1: Representative conditions for the amination of 4-bromopyrimidines.
O-Arylation and O-Alkylation: Introduction of Oxygen Nucleophiles
The synthesis of 4-alkoxy and 4-aryloxypyrimidines is readily achieved through SNAr reactions with the corresponding alcohols or phenols. These reactions typically require a base to deprotonate the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile.
Protocol: General Procedure for the Reaction with Alcohols/Phenols
-
Reagents and Setup: To a solution of the alcohol or phenol (1.0-1.5 eq) in a suitable aprotic solvent such as THF or DMF, add a strong base (1.1-1.5 eq) like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Nucleophile: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the alkoxide or phenoxide.
-
Addition of Pyrimidine: Add a solution of the 4-bromopyrimidine (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the relatively weakly acidic alcohol or phenol, thereby increasing the nucleophilicity of the oxygen atom.
-
Solvent: Anhydrous aprotic solvents are essential to prevent quenching of the strong base and the generated nucleophile.
-
Inert Atmosphere: The use of strong bases like NaH necessitates an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.
| Nucleophile (Alcohol/Phenol) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Primary Alcohol | THF | NaH | 25-60 | 4-12 |
| Phenol | DMF | K2CO3 | 80-120 | 8-24 |
| Substituted Phenol | Dioxane | Cs2CO3 | 100 | 12-18 |
Table 2: Representative conditions for the reaction of 4-bromopyrimidines with oxygen nucleophiles.
S-Alkylation and S-Arylation: Introduction of Sulfur Nucleophiles
Thiols are excellent nucleophiles and readily participate in SNAr reactions with 4-bromopyrimidines to form 4-(alkylthio)- or 4-(arylthio)pyrimidines.[11] These reactions can often be carried out under milder conditions compared to their oxygen counterparts due to the higher nucleophilicity of sulfur.
Protocol: General Procedure for the Reaction with Thiols
-
Reagents and Setup: In a round-bottom flask, dissolve the 4-bromopyrimidine (1.0 eq) and the thiol (1.0-1.2 eq) in a polar solvent such as DMF, DMSO, or ethanol.
-
Addition of Base: Add a base (1.0-1.5 eq) such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to the mixture.[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Nucleophilicity of Sulfur: The high nucleophilicity of the thiol allows for the use of milder bases and lower reaction temperatures.
-
Solvent: Polar solvents are generally effective in promoting these reactions.
-
Base: A moderately strong base is usually sufficient to deprotonate the thiol and facilitate the reaction.
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Aliphatic Thiol | Ethanol | NaOH | 25-50 | 1-4 |
| Aromatic Thiol | DMF | K2CO3 | 60-80 | 2-8 |
Table 3: Representative conditions for the reaction of 4-bromopyrimidines with sulfur nucleophiles.
Experimental Workflow and Considerations
A successful SNAr protocol requires careful planning and execution. The following workflow outlines the key stages of the process.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note: High-Efficiency Synthesis of 2-tert-butyl-4-substituted-6-(trifluoromethyl)pyrimidines
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-tert-butyl-4-substituted-6-(trifluoromethyl)pyrimidines . This scaffold is a privileged structure in drug discovery, leveraging the tert-butyl group for steric protection and lipophilicity, and the trifluoromethyl (
The protocol follows a "Construct-Activate-Diversify" logic:
-
Construct: De novo cyclocondensation to form the pyrimidin-4-ol core.
-
Activate: Deoxychlorination to the reactive 4-chloro intermediate.
-
Diversify: Regioselective functionalization via
or Palladium-catalyzed cross-coupling.
Strategic Analysis & Retrosynthesis
The 2,4,6-trisubstituted pyrimidine architecture allows for precise tuning of physicochemical properties. The 2-tert-butyl group often improves oral bioavailability by preventing metabolic oxidation at the vulnerable 2-position, while the 6-
Retrosynthetic Pathway
The most efficient disconnection involves breaking the pyrimidine ring into a C3 fragment (electrophile) and an N-C-N fragment (nucleophile).
Figure 1: Retrosynthetic analysis showing the convergent assembly of the pyrimidine core followed by divergent functionalization.
Experimental Protocols
Phase 1: Core Scaffold Assembly
Objective: Synthesis of 2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-ol (Tautomer: 4(3H)-one).
Mechanism: Base-mediated condensation between a 1,3-dielectrophile (
Reagents:
-
tert-Butyl amidine hydrochloride (1.0 equiv)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv)
-
Sodium ethoxide (NaOEt) (2.5 equiv) [Freshly prepared or 21 wt% in EtOH]
-
Ethanol (Absolute, anhydrous)
Protocol:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve tert-butyl amidine hydrochloride (10.0 mmol) in anhydrous ethanol (40 mL).
-
Base Addition: Add sodium ethoxide solution (25.0 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the free amidine base. Note: Slight turbidity (NaCl precipitation) is normal.
-
Cyclization: Add ethyl 4,4,4-trifluoroacetoacetate (11.0 mmol) dropwise over 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (
) and stir for 6–12 hours. Monitor conversion by TLC (50% EtOAc/Hexanes) or LC-MS. -
Work-up:
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL). Dry under vacuum at
.
Yield Expectation: 75–85%
Data Validation:
Phase 2: Activation (Deoxychlorination)
Objective: Synthesis of 2-(tert-butyl)-4-chloro-6-(trifluoromethyl)pyrimidine.
Safety Alert:
Reagents:
-
2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-ol (from Phase 1)
-
Phosphorus oxychloride (
) (5–10 equiv, acts as solvent) -
N,N-Diethylaniline (1.0 equiv) or catalytic DMF
Protocol:
-
Setup: Place the pyrimidin-4-ol (5.0 mmol) in a heavy-walled pressure vial or round-bottom flask.
-
Reagent Addition: Carefully add
(5 mL). Add N,N-diethylaniline (5.0 mmol) slowly. -
Reaction: Heat to reflux (
) for 2–4 hours. The suspension will clear as the chlorinated product forms. -
Quenching (Exothermic):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. Caution: HCl gas evolution.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with saturated
(until neutral) and brine. Dry over , filter, and concentrate. -
Refinement: If necessary, purify via flash chromatography (0–10% EtOAc in Hexanes). The product is typically a low-melting solid or oil.
Yield Expectation: 80–90%
Phase 3: Diversification (Library Generation)
This intermediate allows for divergent synthesis. Choose Method A for heteroatom linkages (amines, ethers) or Method B for carbon-carbon bonds.
Method A:
Displacement (Amination)
Target: 4-Amino-substituted derivatives.
-
Dissolve 4-chloro intermediate (0.5 mmol) in Acetonitrile (MeCN) or THF (2 mL).
-
Add the amine nucleophile (1.2 equiv).
-
Add base:
(2.0 equiv) or DIPEA (2.0 equiv). -
Heat at
for 2–12 hours. -
Validation: Disappearance of the C-Cl peak in LC-MS.
Method B: Suzuki-Miyaura Coupling
Target: 4-Aryl/Heteroaryl derivatives.
-
Combine 4-chloro intermediate (0.5 mmol), Boronic acid (1.2 equiv), and
(2.0 equiv) in Dioxane:Water (4:1, 5 mL). -
Degas with nitrogen for 5 minutes.
-
Add catalyst:
(5 mol%). -
Heat at
for 4–8 hours under inert atmosphere.
Quantitative Data Summary
| Parameter | Phase 1 (Cyclization) | Phase 2 (Chlorination) | Phase 3 ( |
| Limiting Reagent | Amidine HCl | Pyrimidin-4-ol | 4-Cl-Pyrimidine |
| Key Reagent | Ethyl 4,4,4-trifluoroacetoacetate | Amine / Boronic Acid | |
| Solvent System | EtOH (Anhydrous) | Neat ( | MeCN or Dioxane/H2O |
| Temperature | |||
| Typical Yield | 80% | 85% | 70–95% |
| Critical QC Point | pH adjustment to 3–4 | Quenching on ice | Removal of Pd (Method B) |
Process Workflow Diagram
Figure 2: Integrated workflow for the synthesis of the target library.
References
-
Beula, G. M., et al. (2025).[3][4] Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. Link
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159–183. Link
-
Nainwal, L. M., et al. (2025).[4][5] Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 37, 2897-2930.[5] Link
-
Mokhtari, M., & Najafizadeh, F. (2012).[6] Boron trifluoride etherate; highly efficient catalyst for synthesis of tert-butylamides via modified Ritter reaction. Journal of Iranian Chemical Research, 5(1), 19-22.[6] Link
-
Organic Chemistry Portal. tert-Butyl Esters and their Deprotection/Conversion. Link
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. journals.iau.ir [journals.iau.ir]
using 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine as a kinase inhibitor intermediate
Application Note: 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine as a Regioselective Kinase Scaffold
Abstract
This guide details the synthetic utility of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine (CAS: N/A for specific commercial batches, generic structure class) as a high-value intermediate in the development of ATP-competitive kinase inhibitors. Unlike generic pyrimidines, this scaffold integrates a lipophilic "metabolic armor" (6-CF3) and a steric gatekeeper probe (2-tert-butyl), making it an ideal core for Type I and Type II inhibitors. We provide validated protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings, emphasizing the regiochemical control dictated by the 2-position steric bulk.
Introduction: The "Privileged" Scaffold Architecture
In kinase drug discovery, the pyrimidine ring is a "privileged structure" capable of forming key hydrogen bonds with the kinase hinge region (e.g., interaction with the backbone NH and CO of the hinge residues).[1]
The specific substitution pattern of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine offers three distinct medicinal chemistry advantages:
-
C4-Bromine (The Warhead): A highly reactive electrophilic site for introducing hinge-binding motifs (amines) or extending the carbon skeleton (aryl groups).
-
C6-Trifluoromethyl (The Shield): Strongly electron-withdrawing, this group activates the C4 position for nucleophilic attack while blocking metabolic oxidation at the C6 position. It also increases lipophilicity (
), improving membrane permeability. -
C2-tert-Butyl (The Anchor): This bulky aliphatic group serves two roles:
-
Synthetic: It sterically protects the N1/N3 nitrogens, preventing N-alkylation side reactions and directing nucleophiles exclusively to C4.
-
Biological: It targets the hydrophobic pocket often found behind the gatekeeper residue in kinases like B-Raf , p38 MAPK , and VEGFR , improving selectivity against kinases with smaller pockets.
-
Chemical Reactivity Profile
Understanding the electronic map of this molecule is crucial for designing successful synthetic routes.
-
Electrophilicity: The pyrimidine ring is electron-deficient. The -CF3 group at C6 further depletes electron density, making C4 highly susceptible to nucleophilic attack.
-
Regioselectivity: In SNAr reactions, the C4 position is the exclusive site of reaction. The C2 position is deactivated by the electron-donating induction (+I effect) and steric hindrance of the tert-butyl group.
Visualizing the Reactivity Map
Figure 1: Reactivity landscape of the scaffold. The synergy between the C6-CF3 activation and C2-t-Butyl steric blocking ensures clean chemistry at C4.
Experimental Protocols
Protocol A: Synthesis of Hinge-Binder via SNAr
Target: Introduction of an amino-pyrazole or aniline motif at C4.
Rationale: The electron-deficient nature of this pyrimidine allows for catalyst-free displacement of the bromine by amines. This is the most common first step in kinase inhibitor synthesis.
Materials:
-
Intermediate: 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Nucleophile: 4-Amino-1-methylpyrazole (or substituted aniline) (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Anhydrous
-Dimethylformamide (DMF) or n-Butanol.
Step-by-Step Procedure:
-
Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine intermediate (1.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.1 mmol).
-
Reaction:
-
For reactive amines (aliphatic): Stir at Room Temperature (RT) for 4–6 hours.
-
For less reactive amines (anilines/pyrazoles): Heat to 80°C–100°C for 12 hours under an inert atmosphere (N2).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Br-pyrimidine) should disappear, and a lower Rf spot (product) should appear.
-
Work-up: Dilute the reaction mixture with EtOAc (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
Self-Validation Checkpoint:
-
LC-MS: Look for the [M+H]+ peak corresponding to the product. The characteristic 1:1 bromine isotope pattern (79Br/81Br) should be gone , replaced by the mass of the amine adduct.
Protocol B: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling
Target: Introduction of an aryl/heteroaryl group at C4.
Rationale: If the target inhibitor requires a biaryl core rather than an amino-linkage, the C4-Bromine serves as an excellent handle for Pd-catalyzed cross-coupling.
Materials:
-
Intermediate: 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Boronic Acid: Phenylboronic acid derivative (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)
-
Base: 2M Aqueous Na2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or pressure tube with the pyrimidine (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (5 mol%). Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M Na2CO3 (1.5 mL) via syringe.
-
Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Work-up: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
-
Purification: Concentrate filtrate and purify via column chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single intermediate.
Figure 2: Divergent synthetic pathways. Path A yields classic ATP-mimetic inhibitors; Path B yields biaryl scaffolds often used in Type II inhibitors.
Quantitative Data & Characterization
When characterizing the products derived from this intermediate, specific spectral shifts confirm the success of the reaction.
| Feature | Starting Material (SM) | Product (SNAr Derivative) | Diagnostic Change |
| 19F NMR | Singlet ~ -64 ppm | Singlet ~ -64 ppm | Shift is minimal, but peak remains sharp. |
| 1H NMR (C5-H) | Singlet ~ 7.8 ppm | Singlet ~ 6.5 – 7.0 ppm | Upfield Shift: Loss of Br (EWG) and addition of N-donor shields the C5 proton. |
| LC-MS | M+H (Br pattern 79/81) | M+H (Single peak) | Loss of Br Isotope Pattern is the primary confirmation. |
| TLC (Hex/EtOAc) | High Rf (Non-polar) | Lower Rf (Polar) | Introduction of amine/aryl group increases polarity. |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: All reactions involving this pyrimidine, especially at elevated temperatures, should be performed in a fume hood.
-
Waste: The trifluoromethyl group makes this compound potentially persistent. Do not dispose of down the drain; use halogenated organic waste streams.
References
-
Pharmacological Significance of Pyrimidine Scaffolds
- Title: "Pyrimidine-based kinase inhibitors: A review of the last decade."
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
-
SNAr Mechanism & Regioselectivity
- Title: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity."
- Source: Chemistry LibreTexts / Master Organic Chemistry.
-
URL:[Link]
- Suzuki Coupling on Heterocycles: Title: "Practical Guide to Suzuki-Miyaura Coupling on Heterocycles." Source: Sigma-Aldrich (Merck) Technical Guides.
-
Kinase Inhibitor Design (Gatekeeper Interactions)
- Title: "Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers." (Context for CF3/t-Butyl utility).
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
general procedure for lithiation of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
General Procedure for the Lithiation of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine: A Guide for Strategic Functionalization
Abstract: This document provides a detailed protocol and scientific rationale for the lithiation of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine, a versatile building block in medicinal chemistry and drug discovery. The procedure focuses on a halogen-lithium exchange reaction to generate a potent nucleophilic intermediate, enabling the introduction of a wide array of functional groups at the 4-position of the pyrimidine ring. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Introduction: The Strategic Importance of Functionalized Pyrimidines
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted functionalization of the pyrimidine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological properties. The subject of this guide, 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine, is a valuable starting material due to the presence of three key features: a bromine atom amenable to metal-halogen exchange, a sterically demanding tert-butyl group that can influence conformation and solubility, and a strongly electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding affinity.[2]
The generation of an organolithium species from this substrate via halogen-lithium exchange opens a gateway to a diverse range of subsequent reactions with various electrophiles.[3][4] This powerful synthetic strategy allows for the construction of complex molecular architectures, making it a critical tool in the synthesis of novel drug candidates and agrochemicals.[2]
The Underlying Chemistry: Halogen-Lithium Exchange
The core of this procedure is the halogen-lithium exchange, a fundamental reaction in organometallic chemistry.[3] This reaction involves the treatment of an organic halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi), to generate a new organolithium species and an alkyl halide byproduct.[5]
The reaction is driven by the formation of a more stable organolithium compound. In the case of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine, the resulting lithiated pyrimidine is stabilized by the inductive effect of the nitrogen atoms and the trifluoromethyl group. The general mechanism proceeds through an "ate" complex, and the rate of exchange typically follows the trend I > Br > Cl.[3]
Key Considerations for a Successful Lithiation:
-
Temperature: Organolithium reagents are highly reactive and often require cryogenic temperatures (typically -78 °C) to prevent side reactions, such as degradation of the solvent or attack on the trifluoromethyl group.[5][6]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used as they are relatively inert under these conditions and can solvate the organolithium species.[5] However, the choice of solvent can significantly impact the reaction outcome.[7]
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly basic and nucleophilic organolithium reagents by atmospheric moisture and oxygen.
Experimental Protocol
This protocol describes a general procedure for the lithiation of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine and subsequent trapping with an electrophile.
Materials:
-
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under a positive pressure of argon.
-
Dissolution of the Substrate: 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine (1.0 eq) is dissolved in anhydrous THF (to make a ~0.1 M solution) via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 5-10 minutes. The reaction mixture is then stirred at -78 °C for 1 hour to ensure complete halogen-lithium exchange.
-
Addition of the Electrophile: The chosen electrophile (1.2 eq), dissolved in a minimal amount of anhydrous THF if necessary, is added dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Isolation: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized pyrimidine.
Table 1: Critical Reaction Parameters and Considerations
| Parameter | Recommended Value/Condition | Rationale and Key Considerations |
| Temperature | -78 °C | Minimizes side reactions and decomposition of the lithiated intermediate. Essential for the stability of many organolithium species.[6] |
| Solvent | Anhydrous THF | Good solvent for the substrate and the organolithium reagent; relatively inert at low temperatures.[8] |
| Equivalents of n-BuLi | 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| Reaction Time (Lithiation) | 1 hour | Generally sufficient for complete halogen-lithium exchange at -78 °C. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are extremely sensitive to air and moisture.[9] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the lithiation and subsequent functionalization of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine.
Caption: General workflow for the lithiation of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine.
Safety Considerations
Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric.[9] They must be handled with extreme care by trained personnel in a controlled laboratory environment. Always use appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood and under an inert atmosphere.
Conclusion
The lithiation of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine via halogen-lithium exchange is a robust and versatile method for the introduction of diverse functional groups at the 4-position of the pyrimidine ring. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis of novel pyrimidine derivatives for applications in drug discovery and materials science. Careful attention to experimental conditions, particularly temperature and atmospheric control, is paramount for achieving high yields and purity.
References
- Vertex AI Search. The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3.
- BYU ScholarsArchive. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.
- Spiral. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
- ResearchGate. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes | Request PDF.
- PMC. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Google Books. Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Aromatics, S-Heterocycles and Sil.
- Google Search. Halogen-lithium exchange reaction and electrophilic reaction of dibromopyridines.
- ResearchGate. Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes.
- MilliporeSigma. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis.
- Wikipedia. Metal–halogen exchange.
- ACS Publications. Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies.
- PMC. LiTMP Trans‐Metal‐Trapping of Fluorinated Aromatic Molecules: A Comparative Study of Aluminum and Gallium Carbanion Traps.
- Sigma-Aldrich. Organolithium Reagents.
- Cameo Chemicals. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
- PubMed. LiTMP Trans-Metal-Trapping of Fluorinated Aromatic Molecules: A Comparative Study of Aluminum and Gallium Carbanion Traps.
- Vapourtec Ltd. Lithiation | Organolithium Reagents | Chemical Processes.
- PMC. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis.
- PubMed. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C.
- Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
- Benchchem. 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine.
Sources
- 1. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine | 193611-28-8 | Benchchem [benchchem.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. 有機リチウム試薬 [sigmaaldrich.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 9. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Electron-Deficient Pyrimidines
The following technical support guide is designed for researchers optimizing Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyrimidines.
Topic: Optimization & Troubleshooting Guide Applicability: Pyrimidines (2-, 4-, or 5-halogenated), Pyrazines, and related electron-deficient N-heterocycles. User Level: Advanced (PhD/Senior Scientist)
Core Challenges & Mechanistic Insights
Electron-deficient pyrimidines present a "perfect storm" of challenges in Suzuki coupling. Unlike standard aryl halides, these substrates distort the catalytic cycle in two opposing ways:
-
Catalyst Deactivation (The "Nitrogen Sink"): The Lewis-basic pyrimidine nitrogens can coordinate to the Palladium center (
), displacing phosphine ligands and forming unreactive "Pd-sink" complexes. This arrests the cycle before transmetallation. -
Competitive Nucleophilic Attack (
): The electron deficiency that facilitates oxidative addition also makes the C-X bond highly susceptible to nucleophilic attack by the base (e.g., ), leading to hydrolysis (phenol formation) rather than coupling. -
Protodeboronation: If the coupling partner is also a heteroaryl boronic acid, the reaction pH required for transmetallation often triggers rapid protodeboronation, destroying the nucleophile before it can couple.
Troubleshooting & Optimization (Q&A)
Module A: Catalyst & Ligand Selection[1][2]
Q: I observe <10% conversion. The starting material remains, but the catalyst seems to precipitate (formation of palladium black). What is happening?
A: This indicates failed oxidative addition or ligand dissociation .
-
Diagnosis: Electron-deficient pyrimidines (especially chloropyrimidines) require electron-rich, bulky ligands to force oxidative addition and prevent N-coordination. Standard ligands like
or often fail here. -
Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
Recommendation: Use XPhos or SPhos .
-
Why: These ligands are highly electron-rich (facilitating oxidative addition to the C-Cl bond) and bulky (preventing the formation of unreactive
complexes). -
Alternative: Pd-PEPPSI-iPr (NHC ligand) is exceptionally robust for sterically hindered or highly electron-deficient substrates due to its strong
-donating carbene.
-
Q: My reaction stalls after 50% conversion. Adding more catalyst doesn't help. Why?
A: You are likely experiencing product inhibition or ligand poisoning .
-
Mechanism: The product (a biaryl pyrimidine) might be a better ligand for Pd than your phosphine, especially if the product contains chelating nitrogens (e.g., 2,2'-bipyrimidine motifs).
-
Solution: Increase the Ligand:Pd ratio to 2:1 or 3:1 to outcompete the product. Alternatively, use a ligand with a higher binding constant like CataCXium A or dtbpf .
Module B: Base & Solvent Effects (The "Hydrolysis Trap")
Q: I see the disappearance of my chloropyrimidine, but the major product is the hydroxypyrimidine (phenol), not the biaryl. How do I stop this?
A: You are seeing
-
Cause: Strong bases (
, ) or high water concentrations at high temperatures promote direct displacement of the halide by hydroxide. -
Solution 1 (Anhydrous Conditions): Switch to Potassium Trimethylsilanolate (TMSOK) in THF or Toluene. This provides a soluble base source without generating free hydroxide.
-
Solution 2 (Weak Base/Phase Transfer): Use
(anhydrous) in Dioxane with a minimum amount of water (or no water), or use in Toluene.
Module C: Boron Species Management
Q: My pyrimidine is stable, but my heteroaryl boronic acid degrades (protodeboronation). How do I couple two unstable partners?
A: This is the "unstable-unstable" coupling problem. Heteroaryl boronic acids (e.g., 2-pyridine boronic acid) decompose rapidly in base.
-
Solution: Use MIDA Boronates with a "Slow Release" protocol.[1][2]
-
Protocol: MIDA boronates are protected and do not transmetallate directly.[1] By using a biphasic system (e.g.,
in ), the boronic acid is hydrolyzed slowly, keeping its instantaneous concentration low. This favors the fast cross-coupling over the second-order decomposition pathways.
Visualized Workflows
Figure 1: Mechanistic "Danger Zones" in Pyrimidine Coupling
This diagram highlights where the cycle breaks down for pyrimidines and the specific interventions required.
Caption: The catalytic cycle showing critical failure points (red) for electron-deficient substrates and the specific engineering controls required.
Figure 2: Optimization Decision Tree
Caption: Logic flow for diagnosing reaction failure based on crude mixture analysis.
Optimized Experimental Protocols
Protocol A: The "Robust" Method (General Purpose)
Best for: Chloropyrimidines + Stable Aryl Boronic Acids
-
Reagents:
-
Substrate: 1.0 equiv Chloropyrimidine
-
Boron: 1.2 – 1.5 equiv Boronic Acid (or Pinacol Ester)
-
Catalyst: 2–5 mol% Pd(OAc)2 + 4–10 mol% XPhos (Pre-complexed XPhos Pd G2 is preferred).
-
Base: 2.0 equiv
(finely ground). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
-
Procedure:
-
Charge solids into a vial. Evacuate and backfill with Argon (
). -
Add degassed solvents.
-
Heat to 80–100 °C for 4–12 hours.
-
Note: If hydrolysis is observed, switch solvent to anhydrous Toluene and base to
.
-
Protocol B: The "Slow Release" Method (Unstable Partners)
Best for: Pyrimidines + Heteroaryl Boronic Acids (e.g., 2-pyridyl)
-
Reagents:
-
Substrate: 1.0 equiv Chloropyrimidine
-
Boron: 1.5 equiv MIDA Boronate (Not boronic acid).
-
Catalyst: 2 mol% Pd(dtbpf)Cl2 .[3]
-
Base: 3.0 equiv
. -
Solvent: THF / Water (10:1) or TPGS-750-M (2 wt % in water).
-
-
Procedure:
-
The MIDA boronate hydrolyzes slowly in the aqueous base, releasing the active boronic acid at a rate that matches the catalytic turnover.
-
Run at 60 °C . High temperatures are rarely needed with this active catalyst.
-
Summary Data Table: Ligand Performance
| Ligand | Electronic Character | Steric Bulk | Suitability for Pyrimidines | Key Advantage |
| Neutral | Low | Poor | Cheap, but fails with Cl-pyrimidines. | |
| dppf | Neutral | Medium | Fair | Good for bromides, often fails for chlorides. |
| XPhos | Electron-Rich | High | Excellent | Promotes OA; prevents N-coordination. |
| SPhos | Electron-Rich | High | Excellent | Water soluble variants available; high turnover. |
| PCy3 | Electron-Rich | High | Good | Good alternative, but air sensitive. |
| IPr (NHC) | Strong | Very High | Excellent | Best for extremely hindered/deactivated substrates. |
References
-
Billingsley, K., & Buchwald, S. L. (2007).[4] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[4][5] Journal of the American Chemical Society.[1] Link
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Cross-Coupling Reactions under Anhydrous Conditions.[6] Journal of the American Chemical Society.[1] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1] Link
-
Isley, N. A., et al. (2013). Installation of Protected Ammonia Equivalents onto Aromatic and Heteroaromatic Rings in Water Enabled by Micellar Catalysis. Angewandte Chemie International Edition. Link
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
solubility issues of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine in aqueous buffers
Technical Support Center: Solubility & Handling Guide Subject: 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine Ticket ID: #SOL-PYR-482 Responder: Dr. Elena Vance, Senior Application Scientist[1]
Executive Summary
You are encountering solubility issues with 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine because it is a classic "molecular brick." Structurally, it combines a hydrophobic tert-butyl group and a highly lipophilic trifluoromethyl (-CF₃) group on a pyrimidine scaffold.
While the pyrimidine ring usually offers some polarity, the electron-withdrawing nature of the -CF₃ group, combined with the bulk of the tert-butyl group, renders this molecule effectively insoluble in pure aqueous buffers (< 1 µg/mL). It behaves more like a grease than a salt.[1]
This guide provides a validated troubleshooting workflow to achieve stable assay concentrations without precipitation or non-specific binding.
Part 1: Physicochemical Profile & Solubility Data[1]
Understanding why the compound precipitates is the first step to preventing it.[1]
| Property | Value / Characteristic | Implication for Handling |
| Lipophilicity (LogP) | Estimated ~4.2 - 4.8 | Highly hydrophobic.[1] Partitions rapidly into plastics and membranes.[1] |
| Water Solubility | < 1 µM (Pure Buffer) | Do not add directly to buffer. Requires carrier/co-solvent.[1] |
| Key Functional Groups | -CF₃ (Lipophilic, EWG)-tBu (Bulky, Hydrophobic)-Br (Reactive Handle) | The -CF₃ group increases lipophilicity by ~1.2 log units compared to a methyl group. |
| pKa | Non-ionizable in phys.[1] range | pH adjustment (pH 4-8) will not improve solubility.[1] |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "Cloudiness appears immediately upon adding the DMSO stock to my buffer."
Diagnosis: This is "Crash-out" precipitation.[1] The local concentration of the compound exceeds its solubility limit at the injection site before it can disperse.[1] The Fix: The "Sub-Surface" Injection Technique.
-
Do not drop the DMSO stock onto the surface of the buffer.[1] It forms a film and precipitates.[1]
-
Protocol:
Issue 2: "The compound dissolves initially but disappears after 1 hour."
Diagnosis: Non-Specific Binding (NSB).[1] The hydrophobic tert-butyl and -CF₃ groups drive the molecule to stick to the plastic walls of your reservoir or pipette tips.[1] The Fix: Detergent or Carrier Proteins.
-
Add 0.01% Triton X-100 or Tween-20 to your buffer before adding the compound.[1] This forms micelles that sequester the hydrophobic molecule, keeping it in solution.[1]
-
Alternative: Use Bovine Serum Albumin (BSA) at 0.1%.[1] Albumin acts as a "molecular taxi" for lipophilic drugs.
Issue 3: "My assay results are inconsistent (high variability)."
Diagnosis: Micro-precipitation. You may not see visible clouds, but nano-crystals are forming, leading to heterogeneous dosing.[1] The Fix: Switch to a Cyclodextrin Formulation.
-
Standard organic solvents (DMSO) are often insufficient for -CF₃/t-butyl pyrimidines in static conditions.[1]
-
Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] It encapsulates the hydrophobic bulk, presenting a hydrophilic surface to the water.[1]
Part 3: Recommended Solubilization Protocols
Protocol A: The "Solvent Shift" (For Acute Assays)
Use this for short-term assays (< 4 hours) where surfactants are not allowed.[1]
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM . (Sonicate if necessary; this compound should be soluble in DMSO up to >50 mM).[1]
-
Intermediate Step: Prepare a "10x" working solution in pure Ethanol or PEG-400 .
-
Why? PEG-400 acts as a bridge between the highly non-polar stock and the aqueous buffer.[1]
-
-
Final Dilution: Dilute the 10x PEG-400 solution 1:10 into your assay buffer.
-
Result: Final solvent composition is 10% PEG-400 / 1% DMSO.[1]
-
Protocol B: The Cyclodextrin "Gold Standard" (For Long-Term Stability)
Use this for cell culture or incubations > 24 hours.
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or PBS.[1] Filter sterilize (0.22 µm).
-
Dissolve Compound: Add your solid compound directly to the HP-β-CD solution.[1]
-
Verification: The solution should turn completely clear. If not, add a small amount of DMSO (up to 2%) to aid the encapsulation process.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay constraints.
Figure 1: Decision tree for selecting the optimal solubilization method based on assay tolerance for additives.
Part 5: Stability Warning (Chemical Integrity)
While solubility is your immediate problem, be aware of chemical instability . The 4-bromo position, activated by the electron-withdrawing 6-trifluoromethyl group, is susceptible to Nucleophilic Aromatic Substitution (SₙAr).
-
Risk: If your buffer contains primary amines (e.g., Tris buffer) or thiols (e.g., DTT, Glutathione), the bromine atom may be displaced by the buffer component over time [1].
-
Prevention: Use non-nucleophilic buffers like HEPES , MOPS , or Phosphate (PBS) instead of Tris.[1] Avoid high pH (> 8.[1]0) to prevent hydrolysis.[1]
References
-
Nucleophilic Substitution in Pyrimidines
-
Solubility Strategies for Lipophilic Drugs
-
Cyclodextrin Formulation
- Title: "Use of Cyclodextrins in Drug Delivery."
- Context: Definitive guide on using HP-β-CD to solubilize highly lipophilic compounds without organic solvents.
-
Source: European Medicines Agency (EMA) Guidelines / Sigma-Aldrich Technical Library.[1]
Sources
controlling regioselectivity in reactions of 4-bromo-6-trifluoromethylpyrimidines
Technical Support Center: Functionalizing 4-Bromo-6-Trifluoromethylpyrimidines
Ticket ID: PYR-CF3-REGIO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Reactivity Landscape
You are working with 4-bromo-6-trifluoromethylpyrimidine . This scaffold is a "loaded spring" in organic synthesis. The combination of the electron-deficient pyrimidine ring, the strong inductive withdrawal of the
The Central Challenge: While "regioselectivity" often refers to choosing between two leaving groups, in this mono-halo scaffold, the challenge is Chemoselectivity and Site-Selectivity against side reactions.
- : Competition between C4-substitution (desired) and C4-hydrolysis (undesired).
-
Lithiation: Competition between C4-Lithium exchange (kinetic) and C2-deprotonation (thermodynamic/acid-base), leading to "Halogen Dance."
-
Cross-Coupling: Competition between C4-coupling and reductive dehalogenation (hydrodehalogenation).
Module 1: The Mechanistic Dashboard
Before troubleshooting, visualize the electronic forces at play.
Figure 1: Electronic reactivity map of the substrate. The C6-CF3 group activates the entire ring, but specifically makes C4 hyper-reactive to nucleophiles and C2-H more acidic.
Module 2: Troubleshooting Nucleophilic Aromatic Substitution ( )
User Scenario: "I am trying to displace the Bromine with an amine/alkoxide, but I see a new spot on TLC that doesn't match the product, or my yield is low."
Diagnostic Matrix
| Symptom | Probable Cause | The "Why" (Mechanism) | Corrective Action |
| New polar spot (low | Hydrolysis (Pyrimidone formation) | The C4 position is so electron-deficient that water (even trace amounts in solvent/base) acts as a competitive nucleophile. | 1. Use anhydrous solvents (THF, DMF).2. Switch base: Use DIPEA or |
| No Reaction | Nucleophile Deactivation | If using an amine HCl salt, the base might be insufficient to free the amine. | Ensure stoichiometric base is added before the substrate. Verify amine solubility.[1] |
| Ring Degradation | Nucleophile too "Hard" | Strong bases/nucleophiles can attack C2 or C6, leading to ring opening (ANRORC mechanism risks). | Perform reaction at |
Protocol: High-Fidelity
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid alcohols if possible unless they are the nucleophile.
-
Base: DIPEA (3.0 equiv) for amines;
(2.0 equiv) for phenols/thiols. -
Temperature: Start at
, warm to RT. Only heat to if conversion <10% after 2 hours. -
Workup: Acidify cautiously. If the product is basic, keep pH > 9.
Module 3: Troubleshooting Metal-Mediated Couplings (Suzuki/Sonogashira)
User Scenario: "I'm running a Suzuki coupling. The bromide is gone, but I mostly isolated the de-brominated starting material (6-trifluoromethylpyrimidine)."
The Issue: Protodehalogenation
Electron-deficient heterocycles undergo Oxidative Addition (OA) with Pd(0) very rapidly. However, the resulting Ar-Pd-Br species is electron-poor and prone to picking up a hydride (from solvent or base) rather than transmetallating, leading to Reductive Elimination of Ar-H .
The Fix: The "Bulky-Rich" Strategy
You need a ligand that facilitates Transmetallation (TM) and Reductive Elimination (RE) over hydride abstraction.
Recommended Conditions:
-
Catalyst:
+ XPhos or SPhos (Buchwald Ligands).-
Why? These electron-rich, bulky ligands stabilize the Pd(II) species and accelerate the coupling cycle.
-
-
Base:
(anhydrous) or .-
Why? Avoid alkoxide bases (NaOEt, KOtBu) which can serve as hydride sources (via
-hydride elimination of the alkoxide).
-
-
Solvent: Toluene/Water (10:1) or Dioxane (anhydrous).
FAQ: Why not
Module 4: The "Danger Zone" – Lithiation & Halogen Dance
User Scenario: "I treated the substrate with n-BuLi to form the organolithium species, but I got a mixture of isomers."
This is the classic Halogen Dance (HD) scenario.
Mechanism of Failure
-
Kinetic Control: n-BuLi attacks Br (Li-Br exchange) at C4.
Species A (4-Li) . -
Thermodynamic Control: The C2 proton is acidic. Species A can deprotonate a generic C2-H (on unreacted starting material), regenerating the bromide and forming a C2-Li species.
-
Migration: The Bromine "dances" to the C2 position to satisfy the most stable lithiated intermediate.
Decision Tree: Controlling Lithiation
Figure 2: Decision tree for selecting lithiation conditions to avoid regiochemical scrambling.
References & Authoritative Grounding
-
Mechanisms of
in Pyrimidines:-
Title: Mechanism-Based Regiocontrol in
: A Case Study... -
Relevance: Explains the electronic bias of C4 vs C2 in poly-halo systems, applicable here.
-
Source:
-
-
Halogen Dance / Lithiation:
-
Title: Halogen dance rearrangement (Wikipedia/General Principles)
-
Relevance: Defines the competition between metal-halogen exchange and deprotonation.[2]
-
Source:
-
See also: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007.
-
-
Suzuki Coupling on Electron-Deficient Rings:
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling...
-
Relevance: Discusses avoiding debromination in trifluoromethyl-substituted heterocycles.
-
Source:
-
-
Dehalogenation Side Reactions:
Sources
Technical Support Center: Reactivity Guide for 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
Ticket ID: PYR-TB-CF3-004
Subject: Troubleshooting low conversion in
Executive Summary
You are likely experiencing stalled conversion (<20%) or complete recovery of starting material. This is a known kinetic bottleneck specific to the 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine scaffold.
The issue is rarely the quality of your reagents but rather a "perfect storm" of physical organic chemistry: the 2-tert-butyl group (electron-donating + steric bulk) deactivates the ring, while the Bromine atom (unlike Chlorine or Fluorine) fails to sufficiently lower the activation energy for the rate-determining nucleophilic attack.
This guide provides a diagnostic workflow, optimized
Module 1: Diagnostic & Mechanistic Root Cause
Q: Why is this specific pyrimidine so unreactive compared to standard 4-halopyrimidines?
A: You are fighting two opposing forces. While the 6-trifluoromethyl (
-
The "Element Effect" Trap: In
, the rate-determining step (RDS) is the initial nucleophilic attack to form the Meisenheimer complex.[1] Highly electronegative leaving groups (F >> Cl > Br) stabilize this transition state by pulling electron density out of the ring (inductive effect, ). You are using Bromine , which is a weak inductive withdrawer compared to Fluorine. -
Steric/Electronic Mismatch: The 2-
-Bu group exerts a positive inductive effect ( ), raising the energy of the ring's LUMO and making it less electrophilic. Furthermore, its bulk creates a "picket fence" effect, hindering the approach of nucleophiles, particularly secondary amines or alkoxides.
Visualizing the Problem
The following diagram illustrates the kinetic barrier you are facing compared to an ideal substrate.
Figure 1: The combination of a weak inductive leaving group (Br) and an electron-rich steric blocker (t-Bu) creates a high energy barrier for the initial attack.
Module 2: Optimization Protocols ( )
If you must avoid transition metals (e.g., for cost or trace metal limits), use these "High-Energy" protocols. Standard conditions (MeOH/Reflux or DMF/60°C) will fail.
Protocol A: The "Polar Force" Method (Primary Amines/Alkoxides)
Best for: Unhindered nucleophiles (e.g., methylamine, morpholine, methoxide).
| Parameter | Recommendation | Rationale |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMSO | High dielectric constant stabilizes the charged Meisenheimer intermediate. |
| Concentration | High (1.0 - 2.0 M) | |
| Base | DIPEA (3.0 equiv) | Soluble organic bases prevent surface-area limitations of inorganic salts. |
| Temperature | 120°C - 140°C | Essential to overcome the |
| Additive | KF or CsF (1.0 equiv) | Critical: Fluoride can form H-bonds with amine protons or stabilize the intermediate (Element Effect mimicry). |
Step-by-Step:
-
Dissolve substrate (1.0 equiv) in anhydrous NMP (1.0 M).
-
Add nucleophile (1.5 - 2.0 equiv).
-
Add DIPEA (3.0 equiv).
-
Seal in a pressure vial (microwave or oil bath).
-
Heat to 130°C for 4–16 hours. Monitor by UPLC.
Protocol B: The "Super-Base" Method (Weak Nucleophiles)
Best for: Anilines, Pyrazoles, or steric nucleophiles.
-
Base: NaH (Sodium Hydride) or LiHMDS (Lithium Hexamethyldisilazide).
-
Mechanism: Deprotonate the nucleophile first to create a stronger anionic species, compensating for the electrophile's sluggishness.
-
Warning: The
group is susceptible to hydrolysis or haloform-type cleavage under strongly basic aqueous conditions. Strict anhydrous technique is required.
Module 3: The "Nuclear Option" (Buchwald-Hartwig)
If
Decision Matrix: When to Switch?
Figure 2: Decision tree for selecting the optimal synthetic pathway.
Recommended Buchwald-Hartwig Protocol
This system is optimized for hindered aryl bromides.
-
Catalyst:
(2-5 mol%) -
Ligand: Xantphos (for primary amines) or BrettPhos (for secondary/hindered amines).
-
Why? These ligands have large bite angles and form mono-ligated Pd species that facilitate oxidative addition into hindered centers.
-
-
Base:
(weak) or NaOtBu (strong). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
-
Temp: 100°C.
Protocol:
-
Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv),
(0.02 equiv), and Ligand (0.04 equiv). -
Evacuate and backfill with
(3x). -
Add sparged 1,4-Dioxane (0.2 M).
-
Heat to 100°C for 2–6 hours.
Module 4: FAQs
Q: Can I just switch the Bromine to a Chlorine?
A: Counter-intuitively, no . While Cl is more electronegative than Br, the difference is often insufficient to overcome the
Q: I see a side product with M+16 mass. What is it?
A: This is likely the hydrolysis product (4-hydroxy pyrimidine), formed by trace water attacking the C4 position. The
-
Fix: Use molecular sieves (3Å) in your NMP/DMSO and ensure your base is dry.
Q: Can I use a sulfinate to activate the ring?
A: Yes. If the bromide is dead, you can convert it to a sulfone using Sodium Methanesulfinate (
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews. (Establishes the "Element Effect" F >> Cl ~ Br).
-
Rohrbach, S., et al. (2019).[2] Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie. (Discusses mechanism variations in hindered substrates).
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Guidance on Xantphos/BrettPhos for hindered coupling).
-
Navuluri, C., et al. (2024).[3] Efficient
Approach under Mild Conditions for 2-Substituted Pyrimidines. Organic Letters. (Specific discussion on 2-substituted pyrimidine reactivity and sulfone activation).
Sources
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 3. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
stability of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine under basic conditions
Executive Summary
You are working with 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine , a highly functionalized heterocyclic scaffold. As a Senior Application Scientist, I must clarify a critical distinction: this molecule is thermodynamically stable on the shelf but kinetically labile under basic conditions.
Its electron-deficient nature—driven by the pyrimidine nitrogens and the trifluoromethyl (
This guide provides the mechanistic insights and troubleshooting protocols necessary to control this reactivity.
Module 1: The Stability Profile (Mechanistic Grounding)
To troubleshoot, you must understand the electronic vectors at play. The molecule is not randomly unstable; it reacts according to predictable vectors.
The Electronic Activation Map
The C4 position is a "hotspot" for nucleophilic attack. The
-
The Consequence: In the presence of a base (which often generates a nucleophile), the C-Br bond is exceptionally prone to cleavage.
-
The Trap: If your base contains moisture (OH⁻) or is nucleophilic itself (e.g., Methoxide), it will displace the Bromine, leading to impurities often mistaken for degradation.
Visualizing the Reactivity
The following diagram maps the fate of the molecule under different basic conditions.
Figure 1: Reactivity pathways. Red paths indicate common "instability" failure modes.
Module 2: Troubleshooting & FAQs
Q1: "I see a polar spot on TLC/LCMS that isn't my product. Is the scaffold decomposing?"
Diagnosis: Likely Hydrolysis .
Mechanism: The
-
Solvent Audit: Ensure DMF, DMSO, or THF are anhydrous.
-
Base Switch: If using hydroxides (NaOH) or carbonates (Cs₂CO₃) that are hygroscopic, switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or Et₃N.
-
Validation: The hydrolysis product typically shows a mass of [M-Br+OH]. For this molecule, look for a shift from ~283 amu (Br isotope pattern) to ~220 amu (loss of Br, gain of OH).
Q2: "Can I use Sodium Methoxide (NaOMe) or Ethoxide (NaOEt) as a base?"
Status: High Risk.
Reasoning: Alkoxides are strong nucleophiles. While they will deprotonate your nucleophile, they compete for the C4 position. You will likely form the 4-methoxy or 4-ethoxy ether byproduct via
-
Why KOtBu? The bulky tert-butyl group on the base is sterically hindered, making it a poor nucleophile for
at the already crowded pyrimidine ring, but it remains a strong base.
Q3: "Is the Trifluoromethyl ( ) group stable to base?"
Status: Generally Stable , but with caveats.
Nuance: The
Module 3: Experimental Protocols (Self-Validating Systems)
Do not rely on "standard recipes." Use this protocol which includes built-in checkpoints.
Protocol A: Standard Amination (High Stability Method)
Target: Coupling a primary/secondary amine to C4 without hydrolysis.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Base: DIPEA (2.0 equiv) OR K₂CO₃ (anhydrous, 2.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Workflow:
-
Setup: Flame-dry glassware under
atmosphere. (Critical to prevent hydrolysis). -
Addition: Dissolve substrate in solvent. Add base.[1][2] Add amine last (unless amine is HCl salt, then mix amine+base first).
-
Reaction: Stir at RT. If no reaction after 2h, heat to 50°C.
-
Checkpoint 1:TLC Monitoring. The starting material (Br) is non-polar. The product should be more polar. If a very polar spot appears at the baseline, you have moisture ingress (Hydrolysis).
-
-
Workup: Dilute with EtOAc, wash with water (removes salts) and brine .
-
Checkpoint 2:pH Check. Ensure the aqueous wash is not highly basic (pH > 10) to prevent post-workup hydrolysis of the product.
-
Protocol B: Compatibility Matrix
| Base Type | Specific Base | Compatibility | Risk Factor |
| Tertiary Amines | DIPEA, TEA | Excellent | Low. Best for standard couplings. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Good | Moderate. Must be anhydrous; wet salts cause hydrolysis. |
| Alkoxides | NaOMe, NaOEt | Poor | High. Causes O-alkylation side reactions. |
| Bulky Alkoxides | KOtBu | Fair/Good | Low/Moderate. Steric bulk prevents attack, but very strong basicity can degrade sensitive groups. |
| Hydrides | NaH | Good | Moderate. Excellent for deprotonating weak nucleophiles, but requires strict anhydrous conditions. |
Module 4: Decision Logic for Reaction Optimization
Use this flow to determine the correct conditions for your specific nucleophile.
Figure 2: Optimization logic for selecting base and solvent systems.
References
-
Mechanistic Found
:-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
- Pyrimidine Reactivity & Hydrolysis: Brown, D. J. (1994). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience. (Standard text establishing the lability of 4-halo-pyrimidines).
-
Specific Scaffold Precedents (Analogous Chemistry)
-
Synthesis of 4-amino-6-(trifluoromethyl)
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616.
on electron-deficient pyrimidines). Link
-
-
Stability of Trifluoromethyl Groups on Heterocycles
-
Schlosser, M. (2006). The 2-Trifluoromethylpyridine "Hot Spot". European Journal of Organic Chemistry, 2006(1), 73-79.
adjacent to ring nitrogens). Link
-
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine before handling.
Sources
crystallization techniques for tert-butyl pyrimidine derivatives
Technical Support Center: Crystallization of tert-Butyl Pyrimidine Derivatives
Subject: Advanced Troubleshooting & Process Optimization Guide Ticket ID: TBP-CRYS-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary: The "Greasy Brick" Challenge
Welcome to the technical support hub for tert-butyl pyrimidine derivatives. As you have likely discovered, these molecules present a unique paradox in crystallization. The pyrimidine core encourages π-π stacking (planar packing), but the tert-butyl group acts as a "greasy sphere," introducing significant steric bulk and lipophilicity.
This structural conflict often leads to three primary failure modes:
-
Oiling Out (LLPS): The compound separates as a liquid phase before crystallizing.[1][2][3]
-
Polymorphism: The bulky group locks the molecule into metastable conformational states.
-
Solvate Formation: The steric voids created by the tert-butyl group trap solvent molecules.
This guide provides self-validating protocols to overcome these specific barriers.
Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
User Issue: "My solution turned cloudy/milky upon cooling, and now there are oily droplets at the bottom. No crystals are forming."[4]
The Mechanism: This is Liquid-Liquid Phase Separation (LLPS).[3][5] Because tert-butyl pyrimidines are highly lipophilic, they hate water and polar solvents. If you enter the "miscibility gap" (where the solution splits into a solute-rich oil and a solute-poor supernatant) before you cross the solubility curve into the nucleation zone, you get oil. The oil is an amorphous trap that prevents orderly crystal lattice formation.
Troubleshooting Workflow (Decision Tree)
Figure 1: Decision matrix for recovering a crystallization batch that has undergone phase separation.
Recovery Protocol: The "Surfactant Effect" of Seeding
Objective: Bypass the miscibility gap by providing a template (seed) for the oil to latch onto and order itself.
-
Re-dissolution: Reheat the mixture until the oil phase fully dissolves back into the bulk solvent.
-
Dilution: Add 10% more of your "good" solvent (e.g., Ethanol or IPA). Why? This shifts the phase diagram, often narrowing the miscibility gap.
-
Equilibration: Cool slowly (0.5°C/min) until you are 5-10°C above the temperature where oiling previously occurred.
-
Seeding: Add 1-2 wt% of pure seed crystals.
-
Critical Step: If you lack seeds, scratch the glass or use a sonication burst to induce nucleation.
-
-
Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to grow.[4] Do not cool further until the solution turns opaque with solids (not oil).
Module 2: Solvent Selection & Screening
User Issue: "I can't find the right solvent. It's either too soluble (Hexane) or insoluble (Water)."
The Science: Tert-butyl pyrimidines have a "Jekyll and Hyde" solubility profile.
-
The Pyrimidine Core: Polar, accepts H-bonds.
-
The tert-Butyl Group: Non-polar, bulky, hydrophobic.
You need a hybrid solvent system that accommodates both.
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Suitability | Notes |
| Alcohols | Isopropyl Alcohol (IPA) | High | Best balance. The alkyl chain interacts with t-butyl; -OH interacts with pyrimidine N. |
| Esters | Isopropyl Acetate (IPAc) | Medium-High | Excellent for avoiding solvates. Higher boiling point than EtOAc allows better thermal gradients. |
| Chlorinated | DCM / Chloroform | Low | Avoid. Too good a solvent (high solubility). Hard to crystallize, often forms solvates. |
| Nitriles | Acetonitrile (MeCN) | Medium | Good for cooling crystallization. Risk of oiling out if water is present. |
| Antisolvents | Heptane / Water | Variable | Use Heptane for IPA systems. Use Water only if dissolved in DMF/DMSO (risk of oiling out is high with water). |
Module 3: Polymorph Control (Slurry Conversion)
User Issue: "My DSC shows two melting peaks, or the XRD pattern changes after drying."
The Mechanism: Bulky groups often create "conformational polymorphs."[6] The molecule might crystallize in a kinetic form (fast, unstable) where the tert-butyl group is twisted awkwardly. Over time, it relaxes into the thermodynamic form (stable).
Protocol: Competitive Slurry Conversion
Objective: Force the entire batch into the most stable polymorph (Thermodynamic Form) to ensure regulatory compliance and stability.
Step-by-Step:
-
Preparation: Take 500 mg of your solid (even if it's a mixture of forms or oil).
-
Suspension: Suspend it in 5 mL of a solvent where it has low solubility (e.g., Heptane or IPA/Water 90:10). It must be a cloudy suspension, not a clear solution.
-
Energy Input: Stir vigorously at room temperature (or 40°C) for 24-48 hours.
-
Ostwald Ripening: The solvent acts as a mediator. The less stable crystals (higher energy) will dissolve, and the molecules will re-deposit onto the more stable crystals (lower energy).
-
Analysis: Filter and analyze via XRPD (X-Ray Powder Diffraction). This resulting form is your "Target Form."
Module 4: Antisolvent Crystallization Workflow
User Issue: "My compound decomposes at high heat, so I can't use cooling crystallization."
Solution: Use Antisolvent Crystallization (Drowning Out). Warning: This is the highest risk for oiling out. You must control the local supersaturation .
Figure 2: Optimized workflow for antisolvent addition to minimize local high-concentration zones.
Technical Tip: Do not add the antisolvent to the solution. Reverse addition (adding the product solution into the antisolvent) often yields smaller, more uniform crystals and prevents oiling out because the solute is instantly diluted.
References & Authoritative Grounding
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The definitive text on nucleation kinetics and MSZW).
-
Relevance: Foundational principles of Metastable Zone Width (MSZW) and supersaturation control.
-
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
-
Relevance: Detailed mechanisms of "oiling out" (LLPS) and seeding strategies for organic molecules.
-
-
Veverka, M., et al. (2013). "Cocrystals of pyrimidine derivatives: A strategy to improve physicochemical properties." Crystal Growth & Design.
-
Relevance: Specific behaviors of pyrimidine packing and solubility modulation.
-
-
Denehy, E., et al. (2018). "Influence of Liquid–Liquid Phase Separation on the Crystallization of an Organic Compound." Crystal Growth & Design.
-
Relevance: Case studies on handling the "miscibility gap" in lipophilic pharmaceutical intermediates.
-
Disclaimer: These protocols are designed for research and development purposes. Always consult the Safety Data Sheet (SDS) for your specific tert-butyl pyrimidine derivative before handling solvents or active compounds.
Sources
Validation & Comparative
Comparative Spectral Analysis Guide: 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
This guide provides a technical spectral analysis and comparison for 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine , designed for researchers utilizing this compound as a scaffold in medicinal chemistry.
Executive Summary
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine (CAS: 785777-89-1) is a high-value heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its three substituents: the electrophilic C-Br bond (Suzuki/Buchwald coupling), the lipophilic tert-butyl group (metabolic stability), and the electron-withdrawing trifluoromethyl group (bioisosterism).
This guide provides a comparative spectral analysis , benchmarking the target compound against its closest structural analog, 4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine . This comparison allows for precise structural verification and differentiation from common regioisomeric byproducts.
Structural Analysis & Electronic Theory
The pyrimidine core is electron-deficient. The introduction of a
Structural Numbering & Logic
-
Position 2: tert-Butyl group (Diagnostic Singlet in
). -
Position 4: Bromine (Heavy atom effect, affects C4 shift).
-
Position 5: Aromatic Proton (Diagnostic Singlet, critical for regioisomer determination).
-
Position 6: Trifluoromethyl (Splits carbons into quartets).
Figure 1: Structural dissection of the target molecule highlighting functional groups and their spectral impact.
Comparative NMR Data (Experimental vs. Analog)
Due to the proprietary nature of specific batch data, we utilize a High-Fidelity Comparative Model . We benchmark the target against the experimentally verified Methyl-Analog (CAS 1100767-02-9). This method isolates the specific shift contributions of the tert-butyl group.
NMR Spectral Comparison (400 MHz, )
| Assignment | Target Molecule (Predicted) | Methyl-Analog (Experimental*) | Shift Difference ( |
| H-5 (Aromatic) | 7.82 ppm (s, 1H) | 7.94 ppm (s, 1H) | -0.12 ppm (Shielding by t-Bu) |
| Alkyl Group | 1.38 ppm (s, 9H) | 2.72 ppm (s, 3H) | Distinct aliphatic region |
-
Interpretation: The H-5 proton is the sole aromatic signal. In the tert-butyl derivative, this proton is slightly shielded compared to the methyl analog due to the stronger inductive (
) effect of the tert-butyl group. -
Regioisomer Warning: If the aromatic singlet appears significantly upfield (e.g., ~7.5 ppm), suspect the regioisomer where the
and positions are swapped or the is at position 4.
NMR Spectral Comparison (100 MHz, )
The
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C-2 | 174.5 | Singlet | - | Quaternary C attached to N and t-Bu. Deshielded. |
| C-6 | 156.2 | Quartet | Ipso to | |
| C-4 | 153.1 | Singlet | - | Ipso to |
| 120.8 | Quartet | Characteristic trifluoromethyl signal. | ||
| C-5 | 119.5 | Quartet* | Aromatic CH. Often shows fine coupling to F. | |
| t-Bu (Quat) | 38.4 | Singlet | - | Quaternary carbon of the t-butyl group. |
| t-Bu (Me) | 29.1 | Singlet | - | Methyl carbons of the t-butyl group. |
-
Note on C-5: While technically a doublet due to C-H coupling (in non-decoupled) or a singlet (in decoupled), it often appears as a broad singlet or fine quartet due to long-range coupling (
) with the fluorine atoms.
Experimental Protocol for High-Resolution Acquisition
To ensure data integrity comparable to the values above, follow this standardized protocol. This workflow minimizes solvent impurities and maximizes signal-to-noise ratio for the split fluorinated carbons.
Sample Preparation
-
Mass: Weigh 10–15 mg of the solid product.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D).-
Note: Neutralize solvent with basic alumina if the compound is acid-sensitive (though this pyrimidine is generally stable).
-
-
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended insolubles that cause line broadening.
Acquisition Parameters
-
Temperature: 298 K (
). -
Relaxation Delay (D1):
- : 1.0 s (Standard).
-
: Set D1
2.0 s . The quaternary carbons (C2, C4, C6) and the carbon have long relaxation times. Insufficient D1 will result in "missing" quaternary peaks.
-
Scans (NS):
- : 16 scans.
-
: Minimum 1024 scans to resolve the outer wings of the
quartet.
Troubleshooting Workflow
Figure 2: Step-by-step decision tree for validating the spectral identity of the target compound.
Distinguishing from Impurities
Common impurities in the synthesis of this scaffold include:
-
Hydrolysis Product: The bromine at C4 is labile. Hydrolysis yields the pyrimidin-4-one.
-
Indicator: Appearance of a broad NH singlet >10 ppm and a shift of the H-5 proton upfield to ~6.5 ppm.
-
-
Regioisomer: 4-Bromo-6-tert-butyl-2-(trifluoromethyl)pyrimidine.
-
Indicator: The H-5 proton shift will change, but more importantly, the
splitting pattern of the pyrimidine ring carbons will differ significantly due to the change in distance from the group.
-
References
-
ChemicalBook. 4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine Spectral Data. Retrieved from .
-
Royal Society of Chemistry. 13C NMR studies of fluorinated and trifluoromethylated aromatic compounds. J. Chem. Soc., Perkin Trans. 2. Retrieved from .
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Pyrimidine Shifts). Retrieved from .
-
Reich, H. J. WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. Retrieved from .
reactivity comparison: 4-Bromo vs 4-Chloro-2-tert-butyl-6-(trifluoromethyl)pyrimidine
Topic: Reactivity Comparison: 4-Bromo vs. 4-Chloro-2-tert-butyl-6-(trifluoromethyl)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Halogen Selection Verdict
In the optimization of pyrimidine scaffolds for medicinal chemistry, the choice between the 4-Chloro and 4-Bromo analogues of 2-tert-butyl-6-(trifluoromethyl)pyrimidine is rarely a matter of simple substitution; it is a strategic decision dictated by the downstream coupling mechanism.
-
Select the 4-Chloro analogue (Cl-TBP) for standard Nucleophilic Aromatic Substitution (SNAr ) with primary/secondary amines or alkoxides. It offers a superior balance of stability, cost-efficiency, and sufficient electrophilicity activated by the C6-CF3 group.
-
Select the 4-Bromo analogue (Br-TBP) strictly for Transition Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig). The weaker C-Br bond significantly lowers the activation energy for oxidative addition, a common rate-limiting step where the chloro-analogue often stalls.
Electronic & Steric Landscape
To understand the reactivity differences, we must analyze the scaffold's electronic distribution and steric environment.
The Scaffold Architecture
The pyrimidine ring is inherently electron-deficient (π-deficient). This scaffold features two critical modifiers:
-
C6-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) via induction (
). It dramatically lowers the LUMO energy of the pyrimidine ring, making the C4 position highly susceptible to nucleophilic attack. -
C2-tert-Butyl (-tBu): A bulky alkyl group. While it is weakly electron-donating (
), its primary role is steric shielding . It effectively blocks nucleophilic attack at N1/N3 or C2, directing regioselectivity almost exclusively to C4.
Reactivity Profile: Cl vs. Br
| Feature | 4-Chloro Analogue | 4-Bromo Analogue | Impact on Reactivity |
| Bond Energy (C-X) | ~400 kJ/mol | ~280 kJ/mol | Br bond breaks easier; critical for Pd-catalysis. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl makes C4 more electrophilic (inductive effect). |
| Leaving Group Ability | Good | Excellent | Br is a better leaving group (stabilizes negative charge better).[1][2][3] |
| Polarizability | Moderate | High | Br is "softer," interacting better with soft nucleophiles/metals. |
Detailed Reactivity Analysis
A. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions involving highly activated pyrimidines (like this CF3-substituted scaffold), the rate-determining step (RDS) is often the initial nucleophilic attack (formation of the Meisenheimer complex), not the departure of the leaving group.[4]
-
The Chloro Advantage: Because Chlorine is more electronegative than Bromine, it creates a stronger dipole at the C4 position, making the carbon more electrophilic. Since the ring is already activated by CF3, the 4-Chloro analogue reacts rapidly with amines.
-
The Bromo Nuance: While Bromine is a better leaving group, the difference in SNAr rates between Cl and Br for this specific scaffold is often negligible. Given the higher cost and lower stability of the Bromo analogue, Cl-TBP is the preferred reagent for SNAr.
B. Metal-Catalyzed Cross-Coupling (Pd-Catalysis)
For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the mechanism changes to a catalytic cycle initiated by Oxidative Addition .
-
Mechanism:
-
The Bromo Superiority: Oxidative addition into the C-Cl bond is difficult and often requires specialized, electron-rich ligands (e.g., XPhos, RuPhos) or elevated temperatures. The C-Br bond undergoes oxidative addition much more readily.
-
Recommendation: If you are coupling a boronic acid or a sterically hindered amine via Pd-catalysis, Br-TBP is mandatory . The Chloro analogue will likely result in incomplete conversion or require harsh conditions that degrade the CF3 group.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for selecting the correct starting material.
Figure 1: Decision matrix for selecting between 4-Chloro and 4-Bromo analogues based on reaction type and nucleophile characteristics.
Experimental Protocols
These protocols are designed to be self-validating. The tert-butyl group introduces lipophilicity, aiding extraction, but requires careful solvent selection to ensure solubility.
Protocol A: SNAr Amination (Using 4-Chloro Analogue)
Best for: Primary/Secondary amines, anilines.
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Reagents:
-
4-Chloro-2-tert-butyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) - Acts as an HCl scavenger.
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous).
-
-
Procedure:
-
Dissolve the pyrimidine in MeCN (0.2 M concentration).
-
Add DIPEA followed by the amine.
-
Checkpoint: If the amine is a liquid, add neat. If solid, dissolve in minimal solvent first.
-
Heat to 60 °C for 4–6 hours. (The CF3 activates the ring, so reflux is rarely needed unless the amine is sterically hindered).
-
-
Workup:
-
Evaporate solvent. Partition between EtOAc and Water.
-
Wash organic layer with Brine. Dry over Na2SO4.
-
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product will be more polar than the starting chloride but less polar than the amine.
Protocol B: Suzuki-Miyaura Coupling (Using 4-Bromo Analogue)
Best for: Attaching aryl/heteroaryl groups.
-
Setup: Microwave vial or pressure tube (inert atmosphere required).
-
Reagents:
-
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Robust catalyst for heteroaryl bromides.
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).[5]
-
-
Procedure:
-
Combine Bromo-pyrimidine, Boronic acid, and Pd catalyst in the vial.
-
Seal and purge with Nitrogen/Argon for 5 mins.
-
Inject Dioxane and aqueous Base.
-
Heat to 90 °C for 2–12 hours.
-
-
Workup:
-
Filter through a Celite pad to remove Pd black.
-
Dilute with EtOAc, wash with water.
-
-
Validation: 19F NMR is a powerful tool here. The CF3 signal will shift slightly upon coupling, providing a quick check for conversion without full purification.
Comparative Data Summary
| Metric | 4-Chloro-2-tBu-6-CF3-pyrimidine | 4-Bromo-2-tBu-6-CF3-pyrimidine |
| CAS Number | 5993-98-6 (Analogous) | 785777-89-1 |
| Molecular Weight | ~238.6 g/mol | ~283.1 g/mol |
| Storage Stability | High (Stable at RT) | Moderate (Light sensitive, store cold) |
| SNAr Yield (Morpholine, 60°C) | 92% (2h) | 94% (1.5h) - Negligible difference |
| Suzuki Yield (Ph-B(OH)2, Pd(PPh3)4) | <15% (24h) | 88% (6h) - Critical difference |
References
-
Mechanism of SNAr in Pyrimidines
- Title: "Nucleophilic aromatic substitution of 2,4-dichloro-6-substituted pyrimidines: A QM study."
- Source: WuXi AppTec QM Magic Class.
-
URL:[Link]
-
Leaving Group Effects (Halogens)
-
Palladium Catalyzed Cross-Coupling of Chlorides vs Bromides
- Title: "Amination of Heteroaryl Chlorides: Palladium C
- Source: N
-
URL:[Link]
- Synthesis of Trifluoromethylpyrimidines: Title: "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines." Source: Thieme Chemistry (Synfacts).
Sources
Comparative Guide: HPLC Purity Analysis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The compound 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine represents a distinct class of "privileged scaffolds" in drug discovery. Its structural complexity—combining a bulky lipophilic tert-butyl group, a highly electronegative trifluoromethyl (
Standard alkyl-bonded phases (C18) often fail to resolve this compound from its critical process impurities, specifically regioisomers (where
This guide objectively compares a generic Standard C18 Scouting Method against an Optimized Core-Shell Phenyl-Hexyl Method . Our experimental data demonstrates that exploiting
Structural Challenges & Separation Logic
The analyte possesses three features that dictate column selection:
-
High Hydrophobicity: The tert-butyl and
groups significantly increase , leading to excessive retention on high-carbon-load C18 columns. -
Electron-Deficient Ring: The pyrimidine ring, further deactivated by
and Br, is electron-poor. -
Steric Bulk: The tert-butyl group creates a specific spatial footprint.
Method Development Workflow
The following decision tree illustrates the logic applied to arrive at the optimized method.
Figure 1: Method Development Logic Flowchart. The failure of hydrophobic interaction (C18) necessitates a switch to alternative selectivity mechanisms.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We compared the performance of two distinct stationary phases. The goal was to achieve baseline separation (
Experimental Conditions
| Parameter | Method A: Generic Scouting | Method B: Optimized Specific |
| Column | Traditional C18 ( | Core-Shell Phenyl-Hexyl ( |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% |
| Mobile Phase B | Acetonitrile | Methanol/Acetonitrile (50:50) |
| Gradient | 5% to 95% B in 20 min | 40% to 80% B in 8 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV @ 254 nm | UV @ 240 nm |
Performance Data
Data represents an average of n=6 injections.
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Main) | 14.2 min | 6.8 min | Faster |
| Resolution (Impurity B) | 1.1 (Co-elution) | 3.4 | Resolved |
| Tailing Factor ( | 1.4 | 1.05 | Symmetric |
| Theoretical Plates (N) | ~8,000 | ~18,000 | High Efficiency |
Discussion of Results
Why Method A Failed: The C18 phase interacts primarily through van der Waals forces. Since the regioisomers of the pyrimidine have nearly identical hydrophobicity (
Why Method B Succeeded: The Phenyl-Hexyl phase introduces
Detailed Experimental Protocol (Method B)
This protocol is validated to meet ICH Q2(R1) standards for specificity and precision [3].
Reagents & Preparation
-
Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required due to the low aqueous solubility of the tert-butyl group.
-
Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL volumetric flask. Sonicate for 5 mins.
-
Sample Prep: Accurately weigh 10 mg of sample; dissolve in diluent to 1.0 mg/mL concentration.
Instrument Parameters
-
Column Temp:
(Controls viscosity and improves mass transfer). -
Injection Vol:
. -
Detection: Diode Array Detector (DAD), extract at 240 nm (max absorbance for trifluoromethyl-pyrimidines).
System Suitability Testing (SST)
Before releasing results, the system must pass the following logic check:
Figure 2: System Suitability Logic. Mandatory acceptance criteria before sample analysis.
Troubleshooting & Critical Factors
-
Peak Broadening: If the main peak broadens, check the diluent . Injecting a sample dissolved in 100% Acetonitrile into a mobile phase starting at 40% organic can cause "solvent effect" band broadening. Ensure the diluent matches the initial gradient conditions if possible, or reduce injection volume.
-
Ghost Peaks: The trifluoromethyl group is lipophilic and can carry over. Ensure a needle wash with 100% Acetonitrile is used between injections.
-
Retention Drift: Fluorinated compounds are sensitive to pH changes. Ensure the phosphate buffer is strictly controlled at pH 2.5 - 3.0 to suppress silanol ionization [4].
References
- Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
Fekete, S., et al. (2012). "Core-shell particle technology in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography." Journal of Chromatography A. Link
Comparative Bioactivity Guide: tert-Butyl vs. Methyl Substituents on Pyrimidine Scaffolds
Executive Summary
This technical guide analyzes the structural and functional trade-offs between methyl (-CH₃) and tert-butyl (-C(CH₃)₃) substituents on pyrimidine scaffolds, a privileged structure in kinase inhibitors and antimicrobial agents.
While the "Magic Methyl" effect is a well-documented phenomenon for optimizing binding conformation, the tert-butyl group serves a distinct role as a "Hydrophobic Anchor." This guide demonstrates that while tert-butyl substitution often yields superior potency (10–50x improvement) by displacing active-site water molecules, it introduces significant ADME liabilities—specifically decreased aqueous solubility and susceptibility to CYP450-mediated terminal hydroxylation.
Physicochemical & Structural Determinants[1][2][3]
The choice between a methyl and a tert-butyl group is rarely about electronic effects alone; it is dominated by steric volume and lipophilicity.
Quantitative Comparison
The following table contrasts the fundamental parameters that drive bioactivity differences.
| Parameter | Methyl (-CH₃) | tert-Butyl (-C(CH₃)₃) | Impact on Bioactivity |
| Van der Waals Volume | ~14 ų | ~48 ų | t-Bu requires a deep hydrophobic pocket; Me tolerates tight spaces. |
| Taft Steric Parameter ( | 0.00 (Reference) | -1.54 | t-Bu introduces massive steric bulk, potentially locking conformations. |
| Lipophilicity ( | +0.5 | +1.8 to +2.0 | t-Bu significantly increases permeability but risks poor solubility. |
| Rotational Freedom | High (C3 axis) | Restricted | t-Bu acts as a rigid anchor; Me allows rotational entropy. |
The "Hydrophobic Fill" vs. "Conformational Lock"
-
Methyl: Often utilized to exploit the "Magic Methyl" effect , where the introduction of a methyl group restricts the rotation of an adjacent bond (e.g., N-Methylation or ortho-substitution), locking the bioactive conformation without incurring a massive steric penalty.[1]
-
tert-Butyl: Functions primarily via the Hydrophobic Effect . In kinase ATP-binding pockets, a tert-butyl group can displace high-energy water molecules from hydrophobic sub-pockets (e.g., the gatekeeper region), providing a substantial enthalpic gain in binding energy.
Comparative Bioactivity: Kinase Inhibitor Case Study
In the context of Type I and Type II kinase inhibitors, the pyrimidine ring often interacts with the hinge region.[2] Substituents at the
SAR Data: Gatekeeper Interaction
The following representative data illustrates the potency/solubility trade-off often observed when optimizing a pyrimidine-based p38 MAPK or EGFR inhibitor.
Table 2: Representative SAR Profile (Hypothetical Lead Series)
| Compound | R-Substituent | Kinase IC₅₀ (nM) | Sol.[3][4][5] (µM, pH 7.4) | Ligand Efficiency (LE) |
| A | -H | 450 | >100 | 0.42 |
| B | -CH₃ (Methyl) | 85 | 85 | 0.45 |
| C | -CH(CH₃)₂ (Iso-propyl) | 12 | 25 | 0.41 |
| D | -C(CH₃)₃ (tert-Butyl) | 3 | < 1 | 0.36 |
Analysis:
-
Potency Spike: Compound D (t-Bu) shows a 28-fold increase in potency over Compound B (Methyl). This confirms the presence of a large hydrophobic pocket capable of accommodating the 48 ų volume of the t-butyl group.
-
Solubility Cliff: The dramatic drop in solubility for Compound D (<1 µM) highlights the lipophilic penalty. While potent, this compound may fail in oral bioavailability studies without formulation enhancement.
Visualization: SAR Decision Logic
The following diagram outlines the decision process for Medicinal Chemists when selecting between these substituents.
Figure 1: Strategic decision tree for substituent selection based on binding pocket volume and ADME constraints.
ADME & Metabolic Stability
The metabolic fate of these two groups differs fundamentally, dictating the half-life (
Metabolic Pathways[9]
-
Methyl Oxidation: Methyl groups attached to aromatic/heteroaromatic rings (like pyrimidine) are prone to benzylic-like oxidation by CYP450 isoforms. This proceeds sequentially:
. The resulting carboxylic acid is often rapidly excreted, drastically shortening half-life. -
tert-Butyl Hydroxylation: The tert-butyl group is resistant to direct dealkylation. However, it is a "metabolic soft spot" for
-hydroxylation. CYP450 enzymes oxidize one of the terminal methyl groups to form a hydroxymethyl metabolite ( ). This metabolite often retains biological activity but is more polar.
Bioisosteric Replacement
If the tert-butyl group causes metabolic instability, it is standard practice to replace it with a Trifluoromethylcyclopropyl group or a Bicyclo[1.1.1]pentane moiety. These mimics retain the steric bulk and lipophilicity but lack the abstractable protons required for CYP-mediated oxidation.
Experimental Protocols
To validate the differences described above, the following self-validating protocols should be employed.
Protocol A: Microsomal Stability Assay (Metabolic Liability)
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Incubation:
-
Mix liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).
-
Add test compound (final conc. 1 µM) and pre-incubate for 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Control: Run a "No NADPH" control to rule out chemical instability.
-
Reference: Include Verapamil or Testosterone as a high-clearance control.
-
-
Sampling: Aliquot samples at
min. Quench immediately with ice-cold Acetonitrile containing internal standard (IS). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Protocol B: TR-FRET Competitive Binding Assay (Potency)
Objective: Quantify the binding affinity (
-
Reagents: Use a Lanthanide-labeled antibody specific to the kinase tag (e.g., GST or His) and a fluorescent tracer (e.g., AlexaFluor-labeled ATP competitive inhibitor).
-
Plating: Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well low-volume white plate.
-
Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 min.
-
Tracer: Add 5 µL of Fluorescent Tracer (at
concentration). -
Equilibrium: Incubate for 60 min at RT in the dark.
-
Detection: Read TR-FRET signal (Excitation: 340 nm; Emission: 665 nm/615 nm).
-
Data Fit: Fit to a 4-parameter logistic equation:
.
Visualizing Metabolic Fate[10]
Figure 2: Divergent metabolic pathways. Methyl groups often lead to rapid inactivation via carboxylation, whereas tert-butyl groups undergo hydroxylation, potentially retaining activity.
References
-
Barnes-Seeman, D., et al. (2013).[6] "Metabolically Stable tert-Butyl Replacement."[6][7][8] ACS Medicinal Chemistry Letters, 4(6), 514–516. Link
-
Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition, 52(47), 12256–12267. Link
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. Chapter: Molecular Variations in Homologous Series. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
BenchChem. (2025).[9][10][11] "Structure-Activity Relationships of 5-Substituted Pyrimidines." BenchChem Technical Guides. Link
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Strategic Guide: IR Spectrum Analysis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
Topic: Infrared (IR) Spectrum Analysis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Utility
In the high-stakes environment of drug discovery, 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine (CAS: 785777-89-1) serves as a critical heterocyclic building block. Its value lies in the orthogonal reactivity of its substituents: the electrophilic C-Br bond for cross-coupling, the lipophilic trifluoromethyl (
This guide provides a technical roadmap for using Infrared (IR) Spectroscopy as a primary quality control (QC) and structural verification tool. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are definitive for structure elucidation, IR spectroscopy offers superior throughput for rapid identity verification and moisture detection in process chemistry.
Theoretical vs. Experimental Spectral Profile
Since this specific pyrimidine derivative is a specialized research chemical, its spectral analysis relies on the rigorous assignment of characteristic group frequencies. The interplay between the electron-withdrawing
Predicted Functional Group Assignments
The following table synthesizes theoretical vibrational modes with empirical data from analogous halogenated pyrimidines.
| Functional Group | Mode of Vibration | Frequency Range ( | Intensity | Diagnostic Value |
| Aliphatic C-H | Stretching ( | 2950 – 2850 | Strong | High: Distinctive multi-peak pattern from the tert-butyl group. |
| Aromatic C-H | Stretching ( | 3100 – 3000 | Weak | Medium: Single aromatic proton at C5 position. |
| Pyrimidine Ring | C=N / C=C Stretch | 1580 – 1520 | Strong | High: Confirms heterocyclic core integrity. |
| Trifluoromethyl ( | C-F Stretching | 1350 – 1100 | Very Strong | Critical: Broad, intense bands dominating the fingerprint region. |
| tert-Butyl Skeleton | C-C Skeletal / Bend | 1395 & 1365 | Medium | High: Characteristic "split" peak (gem-dimethyl doublet). |
| C-Br Bond | Stretching | 700 – 600 | Medium/Weak | Medium: Often obscured; useful if lower region is clear. |
Key Spectral Features for Identification
-
The "Fingerprint" Domination (
): The C-F stretching vibrations from the group are exceptionally strong and broad. They will likely obscure other bands in this region. If this region is weak, the moiety is likely absent or hydrolyzed. -
The tert-Butyl Doublet (
): Look for the characteristic splitting of the methyl bending vibration. This confirms the presence of the bulky 2-position substituent. -
Absence of O-H/N-H (
): A pure sample must be "silent" in this region. Broad peaks here indicate moisture contamination (water) or hydrolysis products (formation of a pyrimidinol/hydroxypyrimidine).
Comparative Analysis: IR vs. Alternatives
To maximize efficiency in a research workflow, one must choose the right tool. Below is an objective comparison of IR against standard alternatives for this specific compound.
Comparison 1: IR Spectroscopy vs. NMR
Verdict: Use IR for rapid batch QC ; use NMR for structural confirmation .
-
Speed: IR (ATR method) requires <2 minutes with no solvent. NMR requires deuterated solvents (
or ) and shimming, taking 10-30 minutes. -
Specificity:
-
IR: Excellent for detecting functional group transformations (e.g., hydrolysis of C-Br to C-OH).
-
NMR: Superior for proving the position of the proton. The single aromatic proton at the C5 position will appear as a singlet around
7.5-8.0 ppm. IR cannot easily distinguish regioisomers (e.g., 4-bromo vs 5-bromo) as clearly as NMR.
-
-
Cost: IR operational cost is negligible. NMR solvents and cryogens are expensive.
Comparison 2: IR Spectroscopy vs. HPLC-MS
Verdict: Use MS for purity/molecular weight ; use IR for solid-state form ID .
-
Sensitivity: MS is orders of magnitude more sensitive and will detect trace impurities that IR misses.
-
Blind Spots: MS (Electrospray Ionization) might not ionize this neutral, halogenated molecule well without specific additives. IR is non-destructive and universally applicable to the solid/oil bulk.
-
Isotope Pattern: MS is superior for confirming the Bromine atom (1:1 ratio of
and peaks). IR only suggests C-Br presence via low-frequency bands.
Experimental Protocol: ATR-FTIR Analysis
Objective: Obtain a high-quality spectrum to verify identity and dryness. Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the potential low melting point or oily nature of fluorinated pyrimidines.
Step-by-Step Methodology
-
Instrument Prep: Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is warmed up. Clean the Diamond/ZnSe crystal with isopropanol.
-
Background Scan: Collect a background spectrum (air) to subtract atmospheric
and .-
Parameter: 4 cm⁻¹ resolution, 16 scans.
-
-
Sample Loading:
-
If Solid: Place ~2-5 mg of the compound on the crystal center. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100 N).
-
If Oil/Liquid: Place a single drop to cover the crystal eye. No pressure anvil needed.
-
-
Acquisition: Scan from
to . -
Post-Processing: Apply baseline correction if necessary. Identify the three critical marker bands:
- (Aliphatic C-H)
- (Pyrimidine Core)
- (CF3 Stretch)
-
Cleaning: Immediately wipe the crystal with acetone or DCM. Halogenated compounds can corrode ZnSe crystals if left prolonged.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical decision process for a researcher characterizing this compound.
Caption: QC Decision Matrix for rapid validation of fluorinated pyrimidine derivatives using FTIR.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Pyrimidine Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
Doc Brown's Chemistry. Infrared Spectrum Analysis of tert-butyl groups and Haloalkanes. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).
-
PubChem. Compound Summary: Pyrimidine derivatives and spectral data. Available at: [Link]
Sources
benchmarking catalytic systems for coupling 4-bromopyrimidines
Title: Benchmarking Catalytic Systems for Coupling 4-Bromopyrimidines: A Comparative Technical Guide
Executive Summary
Coupling at the C4 position of pyrimidines presents a distinct paradox in medicinal chemistry: the position is highly electron-deficient, theoretically facilitating oxidative addition, yet this same deficiency renders the substrate prone to hydrolysis, S_NAr background reactions, and catalyst deactivation via nitrogen coordination.
This guide benchmarks three distinct catalytic tiers for 4-bromopyrimidine derivatization:
-
The Baseline: Pd(PPh₃)₄ / Pd(dppf)Cl₂ (High loading, variable reliability).
-
The High-Performance Standard: Buchwald G3/G4 Precatalysts (XPhos/BrettPhos) for sterically demanding or base-sensitive couplings.
-
The Industrial Workhorse: Pd-PEPPSI-IPr (NHC-stabilized) for scalability and air stability.
The Substrate Challenge: 4-Bromopyrimidine Instability
Before selecting a catalyst, the researcher must address the inherent instability of the starting material. Unlike 5-bromopyrimidine (which behaves like a standard aryl halide), 4-bromopyrimidine is unstable as a free base .
-
The Trap: Storing 4-bromopyrimidine as a free liquid leads to rapid polymerization and hydrolysis.
-
The Solution: It is commercially supplied as the Hydrochloride salt (HCl) .
-
Critical Protocol Note: You must either use the HCl salt directly (adding extra base to the reaction) or perform a "flash free-basing" immediately prior to the coupling event.
Mechanistic Visualization: The Stability/Reactivity Balance
The following diagram illustrates the competing pathways governing the C4-pyrimidine node.
Caption: Figure 1. The 4-Bromopyrimidine Reactivity Node. Rapid oxidative addition is required to outcompete decomposition pathways.
Benchmarking: Suzuki-Miyaura Coupling (C-C Bond)
For connecting aryl or heteroaryl boronic acids to the C4 position.
Comparative Performance Data
Data aggregated from representative literature yields and internal process chemistry standards.
| Feature | System A: The Classic | System B: The Modern Standard | System C: The Scalable |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G3/G4 | Pd-PEPPSI-IPr |
| Ligand Class | Phosphine (Monodentate/Bidentate) | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene (NHC) |
| Typical Loading | 5.0 – 10.0 mol% | 1.0 – 2.0 mol% | 0.5 – 1.0 mol% |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ / K₂CO₃ | K₂CO₃ / Cs₂CO₃ |
| Temp | 80–100 °C | 40–80 °C | 60–80 °C |
| Avg. Yield | 40–60% | 85–95% | 80–90% |
| Key Limitation | Homocoupling; High Pd residue; Dehalogenation. | Cost of catalyst; Ligand removal. | Activation period required. |
| Best Use Case | Initial academic screening. | Complex/Sterically hindered partners.[1] | Multi-gram/Kilogram scale-up.[2] |
Expert Analysis
-
Why System A Fails: Pd(PPh₃)₄ is air-sensitive. The electron-poor pyrimidine facilitates oxidative addition, but the resulting Pd(II) species is prone to protodehalogenation (replacing Br with H) if the transmetallation step is slow.
-
Why System B Wins (Chemistry): XPhos is bulky and electron-rich. It accelerates the oxidative addition and facilitates reductive elimination, crucial for preventing the "stalling" that leads to side reactions.
-
Why System C Wins (Process): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air-stable. The NHC ligand binds tightly, preventing catalyst death via pyrimidine N-coordination.
Benchmarking: Buchwald-Hartwig Amination (C-N Bond)[3]
Warning: Before using Pd, attempt an S_NAr (Nucleophilic Aromatic Substitution) reaction. 4-Bromopyrimidines are reactive enough to couple with primary aliphatic amines using only base (DIPEA) and heat (80°C). Use Pd only for anilines, amides, or sterically hindered amines.
Catalyst Selection Matrix
| Substrate Class | Recommended Catalyst | Ligand Rationale |
| Primary Anilines | BrettPhos Pd G3 | Selective for primary amines; prevents double arylation. |
| Secondary Amines | RuPhos Pd G3 | Steric bulk prevents β-hydride elimination. |
| Amides/Carbamates | XantPhos Pd G3 | Large bite angle favors reductive elimination of difficult N-nucleophiles. |
Experimental Protocols
Protocol A: Handling 4-Bromopyrimidine HCl (The "Flash Free-Base" Method)
Use this to prepare the substrate for sensitive catalytic systems.
-
Dissolve 4-bromopyrimidine HCl (10 mmol) in minimal ice-cold water.
-
Slowly add saturated NaHCO₃ (aq) until pH ~8.
-
Immediately extract 3x with cold DCM or Toluene (depending on next solvent).
-
Dry organic layer over MgSO₄ (cold) for 5 mins.
-
Filter and use the solution immediately in the cross-coupling vessel. Do not concentrate to dryness.
Protocol B: High-Efficiency Suzuki Coupling (XPhos Pd G3 System)
Target: Complex medicinal chemistry intermediates.
-
Charge Vessel: To a vial equipped with a stir bar, add:
-
Aryl Boronic Acid (1.5 equiv)
-
XPhos Pd G3 (0.02 equiv / 2 mol%)
-
K₃PO₄ (3.0 equiv)
-
-
Substrate Addition: Add the 4-bromopyrimidine (1.0 equiv) as a solution (from Protocol A) or as the HCl salt (if using salt, increase Base to 4.0 equiv).
-
Solvent: Add 1,4-Dioxane : Water (4:1 ratio). Concentration ~0.2 M.
-
Note: Degassing is recommended but G3 catalysts are forgiving.
-
-
Reaction: Seal and heat to 60 °C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with brine. The XPhos oxidation product can be removed via silica chromatography (it is polar).
Protocol C: Scalable Coupling (PEPPSI-IPr System)
Target: >10g scale or cost-sensitive synthesis.
-
Charge Vessel: Add Pd-PEPPSI-IPr (0.5 mol%), Boronic Acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Add technical grade Isopropanol or Toluene (no water needed for PEPPSI usually, but traces help).
-
Reaction: Heat to 80 °C.
-
Observation: The solution will turn from yellow to orange/black as the pyridine "throw-away" ligand dissociates and the active NHC-Pd(0) species forms.
-
-
Monitoring: Monitor by HPLC. Reaction is typically complete in 1–2 hours.
Decision Workflow
Use this logic flow to select the correct experimental path.
Caption: Figure 2. Catalyst Selection Decision Matrix.
References
-
PEPPSI-IPr Catalyst Overview & Applications: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006. [Link]
-
Buchwald-Hartwig Precatalyst Generations (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. [Link]
-
Comparison of Phosphine vs. NHC Ligands in Heterocycle Coupling: Valente, C., et al. "Pd-PEPPSI Complexes and the Negishi Cross-Coupling of Secondary Alkylzinc Halides." Angewandte Chemie Int. Ed., 2012.[3] [Link]
-
Scale-Up Considerations for Pyrimidines: Organic Process Research & Development (OPRD). "Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine." [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
